4-Chloro-3-methylphenylboronic acid
Description
Properties
IUPAC Name |
(4-chloro-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDPQDBLCJDUAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396392 | |
| Record name | 4-CHLORO-3-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161950-10-3 | |
| Record name | 4-CHLORO-3-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-chloro-3-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Chloro-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-methylphenylboronic acid is a valuable reagent in modern organic synthesis, primarily utilized as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its utility extends to the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the primary synthetic route to this compound, including a detailed experimental protocol, quantitative data, and key reaction pathway visualizations.
Introduction
This compound, with the CAS number 161950-10-3, is a white to off-white crystalline solid.[1] Its molecular formula is C₇H₈BClO₂, and it has a molecular weight of 170.40 g/mol .[1] The presence of the chloro and methyl substituents on the phenyl ring, in addition to the boronic acid functionality, makes it a versatile intermediate for introducing the 4-chloro-3-methylphenyl moiety into a variety of molecular scaffolds. This is of particular interest in medicinal chemistry and materials science, where the electronic and steric properties of this group can be exploited to modulate the biological activity or physical properties of the target molecules.
Primary Synthetic Pathway: The Grignard Reaction
The most common and industrially scalable method for the synthesis of this compound involves the formation of a Grignard reagent from a suitable precursor, followed by reaction with a borate ester and subsequent hydrolysis. The precursor of choice is typically a halogenated derivative of 4-chloro-3-methylbenzene, with the bromo-substituted compound being more reactive for Grignard reagent formation.
The overall reaction scheme is as follows:
Step 1: Grignard Reagent Formation 1-Bromo-4-chloro-2-methylbenzene reacts with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, 4-Chloro-3-methylphenylmagnesium bromide.
Step 2: Borylation The freshly prepared Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures to form a boronate ester intermediate.
Step 3: Hydrolysis The boronate ester is hydrolyzed under acidic conditions to yield the final product, this compound.
Experimental Protocol
This section details a representative experimental protocol for the synthesis of this compound via the Grignard pathway.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 1-Bromo-4-chloro-2-methylbenzene | C₇H₆BrCl | 205.48 |
| Magnesium turnings | Mg | 24.31 |
| Iodine | I₂ | 253.81 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 |
| Trimethyl borate | C₃H₉BO₃ | 103.91 |
| Hydrochloric acid (10% aq. solution) | HCl | 36.46 |
| Ethyl acetate | C₄H₈O₂ | 88.11 |
| Saturated brine solution | NaCl | 58.44 |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 |
Procedure
Step 1: Preparation of 4-Chloro-3-methylphenylmagnesium bromide (Grignard Reagent)
-
All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of anhydrous THF to cover the magnesium turnings.
-
Dissolve 1-Bromo-4-chloro-2-methylbenzene (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the 1-Bromo-4-chloro-2-methylbenzene solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color. Gentle warming may be required.
-
Once the reaction has started, add the remaining 1-Bromo-4-chloro-2-methylbenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
Step 2: Borylation Reaction
-
Cool the freshly prepared Grignard reagent solution to a low temperature, typically between -70 °C and -20 °C, using a dry ice/acetone or ice/salt bath.
-
In a separate flask, dissolve trimethyl borate (1.2 equivalents) in anhydrous THF.
-
Add the trimethyl borate solution dropwise to the cold Grignard reagent solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to stir at the low temperature for a specified period (e.g., 2-4 hours) and then warm to room temperature.
Step 3: Hydrolysis and Work-up
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a 10% aqueous hydrochloric acid solution until the mixture is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash them with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate, to yield a white to off-white crystalline solid.[2]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 1-Bromo-4-chloro-2-methylbenzene | |
| Product | This compound | |
| Yield | 66 - 85% (typical) | [2] |
| Purity (by HPLC) | >99% | [3] |
| Melting Point | 258 °C | [1] |
Characterization Data
The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl group protons. The aromatic protons will appear as a set of multiplets in the aromatic region (typically δ 7.0-8.0 ppm), and the methyl protons will appear as a singlet in the aliphatic region (typically δ 2.0-2.5 ppm). The B(OH)₂ protons will appear as a broad singlet.
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (typically δ 120-140 ppm), while the methyl carbon will appear in the upfield region (typically δ 15-25 ppm). The carbon attached to the boron atom will also have a characteristic chemical shift.
Visualizations
Synthesis Workflow
References
- 1. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 2. CN111647011A - Preparation method of monohalogenated phenylboronic acid - Google Patents [patents.google.com]
- 3. 4-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 4-Chloro-3-methylphenylboronic Acid: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-methylphenylboronic acid, with the CAS number 161950-10-3, is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis.[1][2] Its unique substitution pattern—a chlorine atom and a methyl group on the phenyl ring—offers distinct reactivity and steric properties, making it a valuable reagent in the construction of complex organic molecules.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its application, and a discussion of its relevance in research and drug development.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 161950-10-3 | [1][2][3] |
| Molecular Formula | C₇H₈BClO₂ | [1][2] |
| Molecular Weight | 170.4 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 258 °C | [1] |
| Purity | Typically ≥97% | |
| IUPAC Name | (4-chloro-3-methylphenyl)boronic acid | |
| Synonyms | 4-Chloro-3-methylbenzeneboronic acid, 4-Chloro-m-tolylboronic acid | [1][3] |
| InChI Key | UZDPQDBLCJDUAX-UHFFFAOYSA-N | |
| Storage Temperature | Refrigerator or at -20°C for long-term storage | [2] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis. The following is a representative protocol for the synthesis of this compound from 4-chloro-3-methylaniline.
Step 1: Diazotization of 4-chloro-3-methylaniline
-
In a round-bottom flask, dissolve 4-chloro-3-methylaniline in a suitable solvent such as a mixture of methanol and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite while maintaining the low temperature to form the corresponding diazonium salt.
Step 2: Borylation and Hydrolysis
-
In a separate flask, dissolve a boron source, such as tetrahydroxydiboron, in a suitable solvent.
-
Slowly add the freshly prepared diazonium salt solution to the boron-containing solution at a controlled temperature (e.g., 20 °C).
-
After the reaction is complete, perform an acidic workup, for instance, by adding hydrochloric acid to adjust the pH to 2-3.
-
The crude product can then be extracted with an organic solvent like toluene.
-
The organic layers are combined, dried, and concentrated under reduced pressure to yield this compound.
Suzuki-Miyaura Cross-Coupling Reaction: A General Protocol
This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] Below is a general protocol for the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., aryl bromide) (1 equivalent)
-
This compound (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄) (0.05-0.1 equivalents)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
An appropriate solvent system (e.g., toluene/water, dioxane, or THF)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a workup, which may include dilution with an organic solvent, washing with water and brine, and drying over an anhydrous salt like sodium sulfate.
-
The crude product can be purified by flash column chromatography on silica gel.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Analytical Characterization
Characterization of this compound and its reaction products is typically achieved through standard spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic protons of the boronic acid group. The aromatic region will display a characteristic splitting pattern based on the substitution.
-
¹³C NMR: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule, including the carbon attached to the boron atom, which may be broad or unobserved depending on the experimental conditions.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the boronic acid (a broad band typically in the region of 3200-3600 cm⁻¹), C-H stretches of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and the B-O stretching vibration.
-
Applications in Research and Drug Development
Arylboronic acids are fundamental building blocks in the synthesis of a wide range of biologically active compounds and advanced materials.[1]
-
Pharmaceutical and Agrochemical Synthesis: this compound is utilized in the synthesis of complex organic molecules that are scaffolds for new pharmaceuticals and agrochemicals.[1] The presence of the chloro and methyl groups can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
-
Materials Science: This boronic acid derivative is also employed in the development of advanced materials, including polymers and nanomaterials, where its incorporation can enhance properties such as conductivity and thermal stability.[1]
-
Signaling Pathway Inhibition: While specific signaling pathways directly targeted by this compound are not extensively documented, boronic acid derivatives, in general, are known to be of interest in the development of inhibitors for various enzymes and receptors. For instance, some boronic acid-containing compounds have been investigated as inhibitors of serine proteases and kinases, which are key components of many signaling pathways implicated in diseases like cancer. The unique electronic and steric properties of this compound make it a valuable precursor for creating libraries of compounds to screen for such inhibitory activities.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis with significant applications in the development of pharmaceuticals, agrochemicals, and advanced materials. Its utility, primarily in Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex molecular architectures. A thorough understanding of its properties and reaction protocols is essential for its effective use in research and development.
References
An In-Depth Technical Guide to 4-Chloro-3-methylphenylboronic acid (CAS: 161950-10-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-methylphenylboronic acid, with the CAS number 161950-10-3, is a versatile synthetic building block of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern on the phenyl ring offers distinct reactivity and steric properties, making it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a summary of its role in the development of bioactive molecules.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 161950-10-3 | [1] |
| Molecular Formula | C₇H₈BClO₂ | [1] |
| Molecular Weight | 170.40 g/mol | [1] |
| Melting Point | 258 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Synonyms | 4-Chloro-3-methylbenzeneboronic acid, 4-Chloro-m-tolylboronic acid | [1] |
| Purity | Typically ≥97% | [2] |
| Storage | Store at room temperature or under refrigeration. | [1][2] |
Spectroscopic Data
Expected Spectroscopic Data:
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts will be influenced by the chloro, methyl, and boronic acid substituents. |
| ¹³C NMR | Resonances for the six aromatic carbons and the methyl carbon. The carbon attached to the boron atom may show a broad signal. |
| IR (Infrared) Spectroscopy | Characteristic absorptions for O-H stretching of the boronic acid (broad), B-O stretching, C-H stretching (aromatic and aliphatic), and C-Cl stretching. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis of this compound
A common and effective method for the synthesis of arylboronic acids is through the reaction of a corresponding aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate. Below is a detailed experimental protocol for the synthesis of this compound from 4-bromo-1-chloro-2-methylbenzene.
Experimental Protocol: Synthesis from 4-bromo-1-chloro-2-methylbenzene
This protocol is based on established methods for the synthesis of similar arylboronic acids.
Materials:
-
4-bromo-1-chloro-2-methylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 4-bromo-1-chloro-2-methylbenzene (1.0 equivalent) and anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Quenching and Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1 hour. The aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield this compound as a white solid.
Logical Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
This compound (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (typically 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., toluene, dioxane, DMF, and water mixtures)
Procedure:
-
Reaction Setup: To a reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Solvent Addition: Add the chosen solvent system. The mixture is often degassed by bubbling nitrogen or argon through it for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete (monitored by TLC or GC/LC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization to afford the desired biaryl product.
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery and Development
Arylboronic acids are crucial building blocks in medicinal chemistry for the synthesis of bioactive molecules.[3] While specific examples detailing the use of this compound in the synthesis of a marketed drug and its direct interaction with a signaling pathway are not prominently documented in publicly available literature, its structural motifs are present in compounds investigated as kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
The 4-chloro-3-methylphenyl moiety can be strategically incorporated into small molecules to probe specific binding pockets of biological targets. The chlorine atom can act as a hydrogen bond acceptor and occupy hydrophobic pockets, while the methyl group can provide steric bulk and favorable van der Waals interactions.
Potential Therapeutic Areas:
-
Kinase Inhibitors: The biaryl structures synthesized using this compound are prevalent in many kinase inhibitors designed to interfere with aberrant signaling pathways in cancer.[4][5]
-
GPCR Modulators: The scaffold can be incorporated into allosteric modulators of GPCRs, which are important targets for a wide range of diseases affecting the central nervous system and other physiological processes.[3][6]
Illustrative Drug Discovery Workflow:
Caption: Role of this compound in a drug discovery workflow.
Safety and Handling
This compound is considered hazardous. Appropriate safety precautions should be taken when handling this compound.
Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its primary utility in Suzuki-Miyaura cross-coupling reactions makes it an important building block for the construction of complex organic molecules, particularly in the pursuit of novel therapeutics. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications to aid researchers and drug development professionals in its effective and safe utilization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 161950-10-3 [sigmaaldrich.com]
- 3. Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure Elucidation of 4-Chloro-3-methylphenylboronic Acid
Abstract: This whitepaper provides a comprehensive technical guide on the analytical methodologies used for the structure elucidation of 4-Chloro-3-methylphenylboronic acid (CAS No: 161950-10-3).[1][2][3][4] As a crucial reagent in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, its unambiguous structural confirmation is paramount for researchers and drug development professionals.[1] This document details the expected outcomes from key analytical techniques including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. It also presents standardized experimental protocols and summarizes the expected quantitative data in tabular format for clarity and comparative analysis.
Compound Identification and Physicochemical Properties
This compound is an organoboron compound that serves as a vital building block in the synthesis of complex organic molecules.[1] Its fundamental properties are the first step in its identification. The compound typically appears as a white to off-white crystalline powder.[1][3]
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Chloro-3-methylbenzeneboronic acid, 4-Chloro-m-tolylboronic acid | [1] |
| CAS Number | 161950-10-3 | [1][2] |
| Molecular Formula | C₇H₈BClO₂ | [1][2][4] |
| Molecular Weight | 170.40 g/mol | [1][2][4] |
| Melting Point | 258 °C (lit.) | [1] |
| Appearance | White to off-white crystalline powder | [1][3] |
| InChI Key | UZDPQDBLCJDUAX-UHFFFAOYSA-N | [3] |
Analytical Workflows for Structure Elucidation
A multi-faceted analytical approach is required to confirm the structure of this compound, ensuring the correct isomeric form and purity. The logical workflow begins with determining the molecular formula and identifying key functional groups, followed by detailed mapping of the atomic connectivity.
Spectroscopic and Spectrometric Data
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental formula of the compound. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), provides a highly characteristic isotopic pattern that is key for confirmation.
Experimental Protocol (Electron Ionization - MS):
-
A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
The solution is introduced into the mass spectrometer.
-
For Electron Ionization (EI), the sample is vaporized and bombarded with a 70 eV electron beam.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Expected Data: The mass spectrum will prominently feature the molecular ion peak (M⁺) and an (M+2)⁺ peak that is approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
| Ion | Expected m/z (for ³⁵Cl) | Expected m/z (for ³⁷Cl) | Description |
| [M]⁺ | 170.0 | 172.0 | Molecular Ion |
| [M-H₂O]⁺ | 152.0 | 154.0 | Loss of water from the boronic acid moiety |
| [M-B(OH)₂]⁺ | 125.0 | 127.0 | Loss of the boronic acid group |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum provides direct evidence for the boronic acid and substituted aromatic ring functionalities.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
A small amount of the solid crystalline powder is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Expected Data: The IR spectrum is characterized by several key absorption bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Boronic acid hydroxyl groups |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Methyl (CH₃) group |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| 1380 - 1340 | B-O stretch | Boron-Oxygen bond |
| 1100 - 1000 | C-Cl stretch | Carbon-Chlorine bond |
| ~850 | C-H bend (out-of-plane) | Substituted benzene ring |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in the molecule, allowing for the unambiguous assignment of the 4-chloro-3-methyl substitution pattern.
Experimental Protocol (¹H, ¹³C, ¹¹B NMR):
-
Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
The solution is transferred to an NMR tube.
-
Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
Expected Data (in DMSO-d₆): The combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of the molecule's carbon-hydrogen framework and the environment of the boron atom.
¹H NMR:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.0 | s (broad) | 2H | B(OH)₂ |
| ~7.8 | d | 1H | Aromatic H (position 2) |
| ~7.7 | dd | 1H | Aromatic H (position 6) |
| ~7.4 | d | 1H | Aromatic H (position 5) |
| ~2.3 | s | 3H | -CH₃ |
¹³C NMR:
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~143 | Aromatic C-B |
| ~138 | Aromatic C-CH₃ |
| ~135 | Aromatic C-Cl |
| ~132 | Aromatic C-H |
| ~129 | Aromatic C-H |
| ~127 | Aromatic C-H |
| ~20 | -CH₃ |
¹¹B NMR: The ¹¹B NMR spectrum is expected to show a single, broad signal between δ 25-35 ppm , which is characteristic of a trigonal planar boronic acid (R-B(OH)₂).
X-ray Crystallography
For absolute confirmation of the molecular structure in the solid state, single-crystal X-ray diffraction is the definitive method.
Experimental Protocol:
-
High-quality single crystals of the compound are grown, typically by slow evaporation from a suitable solvent system.
-
A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected and analyzed to solve the crystal structure.
Expected Outcome: This technique provides the precise 3D coordinates of every atom in the crystal lattice, yielding exact bond lengths, bond angles, and the unequivocal substitution pattern on the phenyl ring. This serves as the ultimate proof of structure.
Conclusion
The structure elucidation of this compound is achieved through a systematic application of modern analytical techniques. Mass spectrometry confirms the molecular formula and the presence of chlorine. IR spectroscopy identifies the essential boronic acid and substituted aromatic functional groups. Finally, ¹H, ¹³C, and ¹¹B NMR spectroscopy provide the detailed atomic connectivity, confirming the 4-chloro-3-methyl substitution pattern. When combined, these methods provide a comprehensive and unambiguous confirmation of the compound's structure, ensuring its identity and quality for application in research and development.
References
A Comprehensive Spectroscopic Analysis of 4-Chloro-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 4-Chloro-3-methylphenylboronic acid (CAS No: 161950-10-3), a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the predicted and characteristic spectroscopic data for this compound. This data is compiled based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For boronic acids, sample preparation can be crucial to obtain high-quality spectra, as they can form oligomers.[2] Using a solvent like d4-methanol or forming a diethanolamine adduct can yield clearer spectra.[2]
Table 1: Predicted ¹H NMR Spectroscopic Data Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 | s | 2H | B(OH)₂ |
| ~7.7 | d | 1H | Ar-H |
| ~7.6 | dd | 1H | Ar-H |
| ~7.4 | d | 1H | Ar-H |
| ~2.4 | s | 3H | -CH₃ |
Note: The chemical shifts for the aromatic protons are estimations based on substituent effects of chlorine and methyl groups on a phenylboronic acid scaffold. The broad singlet for the B(OH)₂ protons is characteristic and its chemical shift can vary with concentration and water content.
Table 2: Predicted ¹³C NMR Spectroscopic Data Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~143 | Ar-C |
| ~136 | Ar-C |
| ~135 | Ar-C-Cl |
| ~131 | Ar-C |
| ~129 | Ar-C |
| Not Observed | Ar-C-B |
| ~20 | -CH₃ |
Note: The carbon atom attached to the boron atom is often not observed or is very broad in ¹³C NMR spectra due to quadrupolar relaxation of the boron nucleus.[3]
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorptions for the O-H, B-O, and aromatic C-H bonds.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Strong, Broad | O-H stretch (from B(OH)₂) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~1600 | Medium | Aromatic C=C stretch |
| 1400 - 1300 | Strong | B-O stretch |
| ~1100 | Medium | C-Cl stretch |
| ~850 | Strong | Aromatic C-H out-of-plane bend |
Note: The broadness of the O-H stretch is due to hydrogen bonding. The B-O stretching vibration is a key characteristic of boronic acids.[4][5]
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For boronic acids, derivatization (e.g., silylation for GC-MS) or using specific ionization techniques like Electrospray Ionization (ESI) can improve analysis.[6]
Table 4: Predicted Mass Spectrometry Data Ionization Mode: Electron Ionization (EI)
| m/z | Relative Abundance | Proposed Fragment |
| 172/170 | Moderate | [M]⁺ (Molecular Ion, showing isotopic pattern for Cl) |
| 154/152 | High | [M - H₂O]⁺ |
| 126/124 | High | [M - B(OH)₂]⁺ |
Note: The molecular formula for this compound is C₇H₈BClO₂ with a molecular weight of approximately 170.4 g/mol .[1] The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific instrument being used.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Instrument Setup:
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Set a spectral width of approximately 12-16 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set a spectral width of approximately 220-250 ppm.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Record a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as a mixture of acetonitrile and water.[6] A small amount of formic acid or ammonium acetate can be added to aid ionization.[6][9]
-
Liquid Chromatography (LC) Setup:
-
Column: Use a C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid for positive ion mode) is common.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS) Setup:
-
Ionization Source: Electrospray Ionization (ESI).
-
Mode: Acquire spectra in both positive and negative ion modes to determine the best ionization conditions.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow rate.
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and any significant adducts or fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical sample like this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. reddit.com [reddit.com]
- 3. c) In the 1HNMR spectrum for 4-methylphenylboronic | Chegg.com [chegg.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Solubility of 4-Chloro-3-methylphenylboronic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Chloro-3-methylphenylboronic Acid
This compound (C₇H₈BClO₂) is a synthetic building block crucial in organic chemistry, particularly as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its utility in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, makes understanding its solubility profile essential for reaction optimization, purification, and formulation.[1] The compound typically appears as a white to off-white crystalline powder with a melting point of approximately 258 °C.[1][2]
General Solubility of Arylboronic Acids
Arylboronic acids exhibit a wide range of solubilities depending on the nature of the substituents on the aromatic ring and the properties of the organic solvent. Generally, they are more soluble in polar organic solvents. For instance, 4-chlorophenylboronic acid is soluble in highly polar organic solvents like dimethyl sulfoxide (DMSO).[3] Conversely, compounds like 4-methylphenylboronic acid are reported to be soluble in most organic solvents but insoluble in water.[4] One vendor reports that this compound is soluble in methanol.[2]
It is a common characteristic of boronic acids to undergo dehydration to form cyclic anhydrides known as boroxines.[5] This equilibrium between the acid and its anhydride in solution can influence solubility measurements and should be a consideration during experimental determination.[5][6]
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound in a range of organic solvents. The available information is qualitative. For a related isomer, (3-Chloro-4-methylphenyl)boronic acid, a solubility of 100 mg/mL in DMSO has been reported.[7]
Given the absence of specific data, it is imperative for researchers to determine the solubility of this compound in their solvents of interest experimentally. The following section provides a detailed protocol for this purpose.
Experimental Protocol for Solubility Determination: The Dynamic Method
The dynamic method is a reliable technique for determining the solubility of a compound in various solvents by observing the temperature at which a known concentration of the solute completely dissolves.[5][6][8][9] This approach is particularly useful for generating a solubility curve as a function of temperature.
4.1. Materials and Apparatus
-
This compound (high purity)
-
High-purity, anhydrous organic solvents of interest
-
Analytical balance (precision ±0.1 mg)
-
Sealed glass vials or test tubes
-
Magnetic stirrer and stir bars
-
Controlled temperature bath with a programmable temperature ramp
-
Luminance probe or a calibrated thermometer and visual inspection setup
-
Data acquisition system (optional, for luminance probe)
4.2. Procedure
-
Sample Preparation:
-
Accurately weigh a specific mass of this compound into a glass vial.
-
Add a precise mass or volume of the desired organic solvent to the vial to create a mixture of a known mole fraction or concentration.
-
Add a small magnetic stir bar.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Measurement:
-
Place the sealed vial in the controlled temperature bath.
-
Begin stirring to ensure the suspension is homogeneous.
-
Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min) to avoid overshooting the dissolution point.[8]
-
Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, and the solution becomes clear.[5][8][9]
-
Record this temperature.
-
-
Data Analysis:
-
Repeat the measurement for several different concentrations of this compound in the same solvent.
-
Plot the recorded solubility temperatures against the corresponding mole fractions or concentrations to construct a solubility curve.
-
4.3. Considerations
-
The purity of the boronic acid and the solvent can significantly impact the results.
-
The potential for boroxine formation at elevated temperatures should be considered, as it can affect the measured solubility.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 161950-10-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 4. 4-Methylphenylboronic acid (contains varying amounts of anhydries) | 5720-05-8 | FM10223 [biosynth.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Navigating the Stability and Storage of 4-Chloro-3-methylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for 4-Chloro-3-methylphenylboronic acid, a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Understanding the stability profile of this compound is critical for ensuring its quality, reactivity, and the reproducibility of experimental results. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.
Core Stability and Storage Recommendations
Proper storage is paramount to maintaining the integrity of this compound. The following table summarizes the recommended conditions based on available safety data sheets and general chemical knowledge.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerator (2-8 °C) or -20°C for long-term storage.[1][2] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidation and hydrolysis from atmospheric moisture. |
| Container | Tightly closed, light-resistant container. | Prevents exposure to moisture and light, which can accelerate degradation. |
| Handling | Handle in a well-ventilated area, avoiding dust formation.[3] | General laboratory safety practice for fine chemicals. |
Understanding the Degradation Profile
Arylboronic acids, including this compound, are susceptible to several degradation pathways. The primary routes of decomposition include protodeboronation, oxidation, and the formation of anhydrides (boroxines).
Protodeboronation: This is a common degradation pathway for arylboronic acids, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This reaction is often facilitated by moisture and can be influenced by pH.
Oxidation: Exposure to air can lead to the oxidation of the boronic acid group, resulting in the formation of phenolic byproducts.
Anhydride Formation: Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. This is a reversible process, and the boronic acid can often be regenerated by the addition of water.
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Potential degradation routes for this compound.
Quantitative Stability Assessment: A Representative Study
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Parameters | Duration |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours |
| Oxidative Degradation | 3% H₂O₂ | 24 hours |
| Thermal Degradation | 60 °C | 48 hours |
| Photolytic Degradation | ICH Q1B compliant light exposure | 1.2 million lux hours and 200 watt hours/m² |
Table 2: Representative Quantitative Analysis of Degradation
| Stress Condition | % Degradation of this compound | Major Degradant(s) Identified |
| Acidic Hydrolysis | 5.2% | 1-Chloro-2-methylbenzene |
| Basic Hydrolysis | 8.9% | 1-Chloro-2-methylbenzene |
| Oxidative Degradation | 15.7% | 4-Chloro-3-methylphenol |
| Thermal Degradation | 3.1% | Tris(4-chloro-3-methylphenyl)boroxine |
| Photolytic Degradation | 1.8% | Minor unidentified degradants |
Note: The data presented in this table is hypothetical and serves as an illustrative example of the results that could be obtained from a forced degradation study.
Experimental Protocols for Stability Assessment
The following are detailed methodologies for conducting a forced degradation study on this compound. These protocols are based on established ICH guidelines for stability testing.[3][4][5][6][7][8][9][10]
General Sample Preparation
-
Accurately weigh 10 mg of this compound into a series of amber glass vials.
-
For solution-state studies, dissolve the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
For solid-state studies, spread a thin layer of the powder in the vial.
Forced Degradation Protocols
a) Acidic Hydrolysis
-
To a vial containing the sample solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Incubate the vial at 40 °C for 24 hours.
-
After incubation, neutralize the solution with an appropriate amount of 0.1 M NaOH.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
b) Basic Hydrolysis
-
To a vial containing the sample solution, add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Incubate the vial at 40 °C for 24 hours.
-
After incubation, neutralize the solution with an appropriate amount of 0.1 M HCl.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
c) Oxidative Degradation
-
To a vial containing the sample solution, add an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3%.
-
Keep the vial at room temperature for 24 hours.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
d) Thermal Degradation (Solid State)
-
Place the vial containing the solid sample in a calibrated oven at 60 °C for 48 hours.
-
After the specified time, remove the sample and allow it to cool to room temperature.
-
Dissolve the sample in a suitable solvent and dilute with the mobile phase for analysis.
e) Photolytic Degradation (Solid State)
-
Place the vial containing the solid sample in a photostability chamber.
-
Expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter, as per ICH Q1B guidelines.[6][7][8][9][10]
-
A control sample should be wrapped in aluminum foil to protect it from light and placed in the same chamber.
-
After exposure, dissolve both the exposed and control samples in a suitable solvent and dilute with the mobile phase for analysis.
Analytical Methodology: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the intact drug from its degradation products.[11][12]
Table 3: Representative HPLC Method Parameters
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
The following diagram outlines the general workflow for a forced degradation study.
Caption: General workflow for conducting a forced degradation study.
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. Adherence to recommended storage conditions, including refrigeration in a dry, inert atmosphere, is essential to minimize degradation. Understanding the potential degradation pathways, such as protodeboronation and oxidation, allows for the implementation of appropriate handling and analytical strategies. The provided experimental protocols for forced degradation studies offer a robust framework for generating quantitative stability data, ensuring the quality and reliability of this important chemical reagent.
References
- 1. This compound | 161950-10-3 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. biobostonconsulting.com [biobostonconsulting.com]
- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijtsrd.com [ijtsrd.com]
A Technical Guide to 4-Chloro-3-methylphenylboronic acid: Commercial Availability, Purity, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 4-Chloro-3-methylphenylboronic acid, a versatile reagent in organic synthesis, with a focus on its commercial availability, purity specifications, and practical applications in the synthesis of complex molecules. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and materials science.
Commercial Availability and Purity
This compound (CAS No. 161950-10-3) is readily available from a variety of chemical suppliers. The purity of the commercially available product typically ranges from 97% to over 99%, with some suppliers also offering it in solutions or as part of screening libraries. It is crucial for researchers to consider the purity and the potential presence of impurities, such as the corresponding boroxine (anhydride), which can affect reactivity in sensitive applications like Suzuki-Miyaura cross-coupling reactions.[1]
Below is a summary of representative commercial sources and their stated purities:
| Supplier | Product Number | Purity | Notes |
| Sigma-Aldrich | SY3H5815F689 | 97% | - |
| Chem-Impex | 28662 | 97-105% (by titration) | May contain varying amounts of anhydride. |
| TCI America | C3071 | >98.0% (T) | May contain varying amounts of anhydride. |
| United States Biological | 431667 | Highly Purified | - |
| MedchemExpress | HY-W018596 | 99.94% | - |
Note: Purity analysis methods can vary between suppliers. Common methods include titration, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. For applications requiring high purity, it is recommended to either purchase from a supplier providing detailed analytical data or to purify the material in-house.
Experimental Protocols
Purification of Commercial this compound by Recrystallization
Commercially available boronic acids often contain their corresponding trimeric anhydrides (boroxines), which can be less reactive in coupling reactions. A simple recrystallization from water can hydrolyze the boroxine back to the desired boronic acid and remove other impurities.[1]
Materials:
-
This compound (commercial grade)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In an Erlenmeyer flask, suspend the crude this compound in deionized water (approximately 40 mL of water per gram of boronic acid).[1]
-
Heat the suspension to boiling with vigorous stirring until the solid is completely dissolved.[1]
-
If any insoluble impurities are present, perform a hot gravity filtration.
-
Allow the clear solution to cool slowly to room temperature, during which time crystals of the purified boronic acid will form.
-
Further cool the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the purified crystals under vacuum to a constant weight. The typical appearance is a white to off-white crystalline powder.[1]
General Protocol for Suzuki-Miyaura Cross-Coupling using this compound
This compound is a key building block in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds, particularly in the synthesis of biaryl compounds.[1]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water as a co-solvent)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthetic Workflow and Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a Suzuki-Miyaura coupling reaction and a conceptual signaling pathway where a molecule synthesized using this compound might act as an inhibitor.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
References
synonyms for 4-Chloro-3-methylphenylboronic acid (e.g., 4-Chloro-3-methylbenzeneboronic acid)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3-methylphenylboronic acid, a versatile reagent in organic synthesis and a compound of interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, key applications with experimental protocols, and its emerging role in drug discovery.
Chemical Identity and Synonyms
This compound is an organoboron compound that is widely utilized in palladium-catalyzed cross-coupling reactions. A comprehensive list of its synonyms and identifiers is provided below to facilitate literature searches and material sourcing.
| Identifier Type | Value |
| Systematic Name | This compound |
| CAS Number | 161950-10-3[1] |
| Molecular Formula | C₇H₈BClO₂[1] |
| Molecular Weight | 170.4 g/mol [1] |
| InChI Key | UZDPQDBLCJDUAX-UHFFFAOYSA-N[2] |
| Synonyms | 4-Chloro-3-methylbenzeneboronic acid, 4-Chloro-m-tolylboronic acid |
Physicochemical and Spectral Data
A summary of the known physicochemical and spectral properties of this compound is presented below. This data is crucial for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 258 °C (lit.) | [1] |
| Purity | 97 - 105% (Assay by titration) | [1] |
| Storage Temperature | Room Temperature or Refrigerator | [1][2] |
Solubility
Spectral Data
Detailed spectral data for this compound is not consistently reported in publicly available sources. However, based on the analysis of similar arylboronic acids, the following characteristic spectral features can be expected.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling constants will be influenced by the positions of the chloro and boronic acid groups on the phenyl ring.
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons and the methyl carbon. The carbon atom attached to the boron atom may show a broad signal or may not be detected due to quadrupolar relaxation.[4]
¹¹B NMR: The ¹¹B NMR spectrum is a valuable tool for characterizing boronic acids. For tricoordinate arylboronic acids, the chemical shift is typically observed in the range of 27-33 ppm.[4][5]
FT-IR: The infrared spectrum will exhibit characteristic absorption bands corresponding to O-H stretching of the boronic acid group (broad, ~3300 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C=C stretching of the aromatic ring (~1600-1450 cm⁻¹), and B-O stretching (~1350 cm⁻¹).[6]
Mass Spectrometry: Electron impact mass spectrometry (EI-MS) of arylboronic acids typically shows the molecular ion peak (M⁺). Fragmentation patterns often involve the loss of water (H₂O) and the boronic acid group [B(OH)₂].
Synthesis and Reactions
Synthesis of this compound
A general method for the synthesis of arylboronic acids involves the reaction of an arylmagnesium bromide with a trialkyl borate, followed by acidic hydrolysis. For this compound, a plausible synthetic route would start from 4-bromo-1-chloro-2-methylbenzene.
Experimental Workflow for Arylboronic Acid Synthesis
Caption: General workflow for the synthesis of arylboronic acids.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key building block in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between aryl or vinyl halides and an organoboron compound.[1] This reaction is fundamental in the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.[7][8]
Detailed Experimental Protocol for a Typical Suzuki-Miyaura Coupling:
This protocol is a general guideline for the coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC/LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
Arylboronic acids are increasingly recognized for their potential in medicinal chemistry. They can act as enzyme inhibitors and are being explored for targeted drug delivery systems.
Enzyme Inhibition
Boronic acids are known to be potent inhibitors of serine proteases.[9][10] The boron atom can form a stable, reversible covalent bond with the catalytic serine residue in the active site of these enzymes, mimicking the tetrahedral transition state of peptide bond hydrolysis. This makes this compound and its derivatives interesting candidates for the development of inhibitors for proteases implicated in various diseases.
Role in Signaling Pathways
While specific studies on the effect of this compound on signaling pathways are limited, related boron-containing compounds have been shown to influence cellular processes. For instance, boric acid has been demonstrated to affect the MAPK signaling pathway, which is involved in cell proliferation, apoptosis, and immune function.[11] The MAPK pathway is a key regulator of many cellular processes, and its dysregulation is implicated in cancer.[12] The potential for arylboronic acids to modulate such pathways makes them attractive for further investigation in drug discovery.
Simplified MAPK Signaling Pathway
Caption: A simplified representation of a MAPK signaling cascade.
Targeted Drug Delivery
The ability of phenylboronic acids to form reversible covalent bonds with diols is being exploited for targeted drug delivery to cancer cells. Sialic acid, which is often overexpressed on the surface of cancer cells, contains a diol moiety that can be targeted by boronic acid-functionalized drug delivery systems. This interaction allows for the specific delivery of therapeutic agents to tumor sites, potentially reducing side effects and improving efficacy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 161950-10-3 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 6. rsc.org [rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the serine proteases leukocyte elastase, pancreatic elastase, cathepsin G, and chymotrypsin by peptide boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MAPK Signaling Pathway Plays Different Regulatory Roles in the Effects of Boric Acid on Proliferation, Apoptosis, and Immune Function of Splenic Lymphocytes in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4-Chloro-3-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 4-Chloro-3-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block enables the synthesis of a wide range of substituted biaryl compounds, which are key structural motifs in many pharmaceutical agents and functional materials. The protocols provided are based on established methodologies for Suzuki-Miyaura couplings and can be adapted for specific research and development needs.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[1] This palladium-catalyzed reaction joins an organoboron compound (such as a boronic acid) with an organic halide or triflate.[1][2] The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the general stability and low toxicity of the boronic acid starting materials.[2][3] this compound is a valuable reagent that allows for the introduction of a 4-chloro-3-methylphenyl group into a target molecule.
Core Applications
The primary application of this compound is in the synthesis of substituted biaryl and heteroaryl compounds. These products can serve as intermediates or final products in a variety of fields:
-
Drug Discovery and Development: The resulting biaryl structures are common scaffolds in medicinal chemistry, and the specific substitution pattern of 4-chloro-3-methylphenyl can influence the pharmacological properties of a molecule.
-
Materials Science: Substituted biaryls are integral components of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials.
-
Agrochemicals: Biaryl compounds are also found in a number of pesticides and herbicides.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond to form a Pd(II) species.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Quantitative Data Summary
The efficiency of the Suzuki-Miyaura coupling with this compound is dependent on several factors, including the coupling partner, catalyst system, base, and solvent. The following table summarizes representative reaction conditions for the coupling of this compound with various aryl bromides. Yields are estimates based on typical Suzuki-Miyaura reactions with similar substrates and may vary.
| Coupling Partner (Ar-Br) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Expected Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 85 | 16 | 80-90 |
| 2-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (3.5) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 18 | 70-85 |
| 3-Bromopyridine | PdCl₂(dppf) (5) | - | K₂CO₃ (3.0) | Toluene/EtOH (4:1) | 85 | 8 | 75-90 |
Experimental Protocols
The following are general protocols for performing a Suzuki-Miyaura cross-coupling reaction with this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for Coupling with an Aryl Bromide
This protocol is suitable for a wide range of aryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous, degassed toluene
-
Degassed deionized water
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), SPhos (16.4 mg, 0.02 mmol), and K₃PO₄ (212 mg, 1.0 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed toluene (5 mL) and degassed deionized water (0.5 mL) to the vessel via syringe.
-
Stir the reaction mixture vigorously at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This method is suitable for rapid reaction optimization and the synthesis of small compound libraries.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
PdCl₂(dppf) (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine the aryl halide (e.g., 0.2 mmol), this compound (0.3 mmol), PdCl₂(dppf) (8.1 mg, 0.01 mmol), and K₂CO₃ (83 mg, 0.6 mmol).
-
Add 1,4-dioxane (3 mL) and deionized water (0.5 mL).
-
Seal the vial with a cap.
-
Place the vial in a microwave reactor and heat the mixture to 120-150 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (10 mL) and pass it through a short plug of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, purify the crude product further by flash column chromatography.
Safety Precautions
-
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols: Suzuki Coupling of 4-Chloro-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful and versatile palladium-catalyzed reaction is widely employed in the pharmaceutical industry and materials science for the construction of complex molecular architectures, particularly biaryl structures which are prevalent in many biologically active compounds.[1][2][3] 4-Chloro-3-methylphenylboronic acid is a valuable building block in this context, allowing for the introduction of a substituted phenyl moiety into a target molecule. This document provides a detailed protocol for a representative Suzuki coupling reaction using this compound.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle centered around a palladium(0) complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) complex.[4][5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[4][5]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]
Experimental Protocol: Synthesis of 4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-carbonitrile
This protocol describes the Suzuki coupling of this compound with 4-bromobenzonitrile to yield 4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-carbonitrile.
Materials and Equipment
-
Reactants:
-
This compound
-
4-Bromobenzonitrile
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
-
Solvents:
-
1,2-Dimethoxyethane (DME)
-
Distilled water
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Other:
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite®
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Inert atmosphere (Nitrogen or Argon)
-
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add 1,2-dimethoxyethane (DME) (e.g., 10 mL) and distilled water (e.g., 2 mL).
-
Fit the flask with a reflux condenser.
-
Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (e.g., 20 mL) and water (e.g., 20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure 4'-Chloro-3'-methyl-[1,1'-biphenyl]-4-carbonitrile.
-
Data Presentation: Representative Reaction Conditions
The success and yield of a Suzuki coupling reaction are highly dependent on the choice of catalyst, base, and solvent. The following table summarizes common conditions that can be adapted for the coupling of this compound with various aryl halides.
| Parameter | Condition 1 | Condition 2 (Microwave) | Condition 3 |
| Aryl Halide | Aryl Bromide | Aryl Bromide/Chloride | Aryl Iodide |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd(dppf)Cl₂ (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) with a phosphine ligand |
| Base | K₂CO₃ (2 equiv) | Cs₂CO₃ (2-3 equiv) | K₃PO₄ (2-3 equiv) |
| Solvent | DME/H₂O (4:1) | Dioxane/H₂O (4:1) | Toluene/EtOH/H₂O (2:1:1) |
| Temperature | 80-90 °C | 100-150 °C | 90-110 °C |
| Time | 12-24 h | 10-30 min | 8-16 h |
| Typical Yield | Good to Excellent | Good to Excellent | Good to Excellent |
Applications in Drug Development
The biaryl motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to synthetically construct these structures with high efficiency and control over substitution patterns is crucial for drug discovery efforts. Suzuki coupling reactions utilizing substituted phenylboronic acids, such as this compound, are instrumental in the synthesis of novel compounds for various therapeutic areas, including oncology, inflammation, and infectious diseases. The chloro and methyl substituents on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final molecule, making this a valuable building block for generating compound libraries for biological screening.
References
Application of 4-Chloro-3-methylphenylboronic Acid in the Synthesis of Kinase Inhibitors
Introduction
4-Chloro-3-methylphenylboronic acid is a versatile and valuable building block in modern pharmaceutical synthesis. Its unique substitution pattern and the presence of the boronic acid moiety make it a crucial reagent for the construction of complex molecular architectures, particularly in the development of targeted therapies such as kinase inhibitors. This application note provides a detailed overview of its use in the synthesis of a key intermediate for Janus Kinase (JAK) inhibitors, highlighting the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, quantitative data, and relevant biological pathway diagrams are presented to support researchers, scientists, and drug development professionals.
Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis
The primary application of this compound in pharmaceutical synthesis is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, a common strategy for assembling the core structures of many kinase inhibitors.
Kinase inhibitors are a class of targeted cancer therapies that block the action of enzymes called kinases, which are involved in cell signaling, growth, and division. The JAK-STAT signaling pathway is a critical pathway in the immune response, and its dysregulation is implicated in various inflammatory diseases and cancers. Consequently, inhibitors of Janus kinases are of significant therapeutic interest. The 4-chloro-3-methylphenyl group often serves as a key recognition motif for the kinase active site.
Experimental Protocols
This section provides a detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction between this compound and 2,4-dichloropyrimidine, a common scaffold in kinase inhibitors.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of this compound and 2,4-Dichloropyrimidine
Objective: To synthesize 2-chloro-4-(4-chloro-3-methylphenyl)pyrimidine, a key intermediate for JAK inhibitors.
Materials:
-
This compound (1.0 equivalent)
-
2,4-Dichloropyrimidine (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reactor vials
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a microwave reactor vial, add this compound (1.0 eq), 2,4-dichloropyrimidine (1.2 eq), Pd(PPh₃)₄ (0.5 mol%), and K₂CO₃ (3.0 eq).
-
Add a 2:1 mixture of 1,4-dioxane and degassed water to the vial to achieve a concentration of approximately 0.1 M with respect to the boronic acid.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100°C for 15-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 2-chloro-4-(4-chloro-3-methylphenyl)pyrimidine.
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions involving arylboronic acids and chloropyrimidines, providing a reference for expected outcomes.
| Arylboronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |
| Phenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane | 100 | 24 h | 71 |
| Phenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 min (MW) | 81 |
| 3-Methoxyphenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 min (MW) | 72 |
| 3-Methylphenylboronic acid | 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O (2:1) | 100 | 15 min (MW) | 75 |
Table 1: Representative yields for Suzuki-Miyaura coupling of arylboronic acids with 2,4-dichloropyrimidine under conventional and microwave heating.
| Parameter | Condition | Observation |
| Catalyst Loading | 0.5 mol% vs 5 mol% | Lower catalyst loading (0.5 mol%) is effective under microwave irradiation, making the process more cost-effective and environmentally friendly. |
| Solvent System | 1,4-Dioxane vs. 1,4-Dioxane/H₂O | The use of a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) often enhances the reaction rate and yield. |
| Reaction Time | 15 min (MW) vs. 24 h (Conventional) | Microwave-assisted heating significantly reduces the reaction time from hours to minutes. |
Table 2: Key parameter optimization for the Suzuki-Miyaura coupling reaction.
Mandatory Visualization
The following diagrams illustrate the key experimental workflow and the relevant biological signaling pathway.
Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.
Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of inhibition.
Application Notes and Protocols: The Use of 4-Chloro-3-methylphenylboronic Acid in Agrochemical Development
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Chloro-3-methylphenylboronic acid is a versatile synthetic building block, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including a variety of active ingredients in agrochemicals.[1] Its distinct substitution pattern—a chlorine atom and a methyl group on the phenyl ring—allows for the introduction of this specific moiety into larger molecular scaffolds, influencing the biological activity, selectivity, and physical properties of the final compound.
This document provides detailed application notes on the use of this compound in the conceptual development of fungicides, herbicides, and insecticides, along with generalized experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions.
Key Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organohalide or triflate. This reaction is widely adopted in industrial synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and commercial availability of boronic acids.[1][3]
Application Example 1: Synthesis of a Hypothetical Biphenyl Fungicide
Many modern fungicides, such as Boscalid, feature a biphenyl core structure and function by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[1][4] The following is a conceptual workflow for the synthesis of a novel biphenyl fungicide incorporating the 4-chloro-3-methylphenyl moiety.
Workflow for Biphenyl Fungicide Synthesis:
Caption: Synthetic workflow for a hypothetical biphenyl fungicide.
Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: In a reaction vessel inerted with nitrogen or argon, combine this compound (1.1 equivalents) and the aryl halide/triflate partner (1.0 equivalent).
-
Catalyst and Base Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.01-0.05 equivalents), and a base, typically an aqueous solution of Na₂CO₃ (2.0 equivalents) or K₃PO₄ (2.5 equivalents).[1][5]
-
Solvent Addition: Add a suitable degassed solvent system, such as a mixture of toluene and water, or dioxane and water.[5][6]
-
Reaction Execution: Heat the mixture with vigorous stirring to a temperature between 80-100°C. Monitor the reaction progress using an appropriate technique like TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the final biphenyl compound.
Mechanism of Action: SDHI Fungicides
SDHI fungicides inhibit fungal respiration by blocking the succinate dehydrogenase enzyme (Complex II) in the mitochondrial electron transport chain. This disruption of cellular energy production leads to fungal cell death.
Caption: Inhibition of Complex II by an SDHI fungicide.
Application Example 2: Synthesis of a Hypothetical Aryl-Picolinate Herbicide
Aryl-picolinate herbicides are a class of synthetic auxin herbicides.[7] A key synthetic step in their production can be a Suzuki-Miyaura coupling to create the aryl-pyridine core. A patent describes the synthesis of herbicidal compounds using a structurally similar boronic acid, 4-chloro-2-fluoro-3-methoxyphenylboronic acid.[8]
Workflow for Aryl-Picolinate Herbicide Synthesis:
Caption: Synthetic workflow for a hypothetical aryl-picolinate herbicide.
Experimental Protocol:
The general Suzuki-Miyaura coupling protocol described above can be adapted for the synthesis of aryl-picolinate herbicides. The choice of catalyst, base, and solvent may need to be optimized for the specific picolinate substrate.
Mechanism of Action: Synthetic Auxin Herbicides
Synthetic auxin herbicides mimic the plant hormone auxin, leading to uncontrolled and disorganized plant growth. They bind to auxin receptors, causing downstream effects that disrupt normal developmental processes, ultimately resulting in plant death.
Caption: Mechanism of action of synthetic auxin herbicides.
Application Example 3: Synthesis of a Hypothetical Insecticide
The 4-chloro-3-methylphenyl moiety can also be incorporated into insecticides. For instance, it could be part of a novel anthranilic diamide insecticide. These insecticides act on insect ryanodine receptors, leading to impaired muscle function.
Workflow for a Novel Insecticide Synthesis:
Caption: Synthetic workflow for a hypothetical phenylpyrazole insecticide.
Experimental Protocol:
The general Suzuki-Miyaura coupling protocol would be applicable here, with necessary adjustments for the specific pyrazole carboxamide substrate.
Mechanism of Action: Ryanodine Receptor Modulators
This class of insecticides binds to and activates the ryanodine receptors in insect muscle cells. This leads to an uncontrolled release of calcium from internal stores, causing muscle contraction, paralysis, and ultimately death of the insect.
Caption: Action of ryanodine receptor modulating insecticides.
Quantitative Data Summary
The following table presents hypothetical, yet plausible, efficacy data for the conceptual agrochemicals described above. These values are for illustrative purposes to guide further research and development.
| Compound ID | Agrochemical Class | Target Organism | Efficacy Metric | Value (µg/mL or g a.i./ha) |
| AG-FUN-01 | Fungicide (SDHI) | Botrytis cinerea | EC₅₀ | 1.5 |
| AG-HER-01 | Herbicide (Auxin) | Amaranthus retroflexus | GR₅₀ | 25 |
| AG-INS-01 | Insecticide (Ryanodine Receptor Modulator) | Plutella xylostella | LD₅₀ | 0.8 |
EC₅₀: The concentration that causes 50% of the maximum effect. GR₅₀: The dose required to inhibit growth by 50%. LD₅₀: The dose that is lethal to 50% of the test population.
This compound is a valuable reagent for the synthesis of a diverse range of potential agrochemicals. Through the robust and versatile Suzuki-Miyaura cross-coupling reaction, this building block can be incorporated into complex molecular structures to generate novel fungicides, herbicides, and insecticides. The protocols and conceptual frameworks provided herein serve as a guide for researchers in the design and synthesis of next-generation crop protection agents. Further optimization of reaction conditions and extensive biological screening will be necessary to fully realize the potential of derivatives synthesized from this starting material.
References
- 1. benchchem.com [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Chloro-3-methylphenylboronic Acid as a Versatile Building Block for Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Chloro-3-methylphenylboronic acid as a fundamental building block in the synthesis of advanced materials. This versatile organoboron compound is a key intermediate, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its unique substitution pattern offers a strategic tool for fine-tuning the electronic and steric properties of target molecules, making it a valuable component in the development of conjugated polymers for organic electronics and functional biaryl compounds for sensing and pharmaceutical applications.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction is instrumental in the synthesis of biaryls, a common motif in advanced materials and biologically active compounds. The reaction typically involves the coupling of the boronic acid with an aryl halide or triflate in the presence of a palladium catalyst and a base.
General Reaction Scheme:
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
Application in Advanced Materials: Conjugated Polymers for Organic Electronics
This compound can be employed as a monomer in Suzuki-Miyaura polymerization reactions to synthesize conjugated polymers. These materials are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The specific substitution on the phenyl ring allows for the modulation of the polymer's electronic properties, solubility, and morphology.
Illustrative Example: Synthesis of a Polyfluorene-based Copolymer for OLEDs
This protocol describes the synthesis of a copolymer of 9,9-dioctylfluorene and 4-chloro-3-methylphenylene. The introduction of the 4-chloro-3-methylphenylene unit can influence the polymer's band gap and charge transport characteristics.
Caption: Workflow for the synthesis of a conjugated polymer.
Materials:
-
2,7-dibromo-9,9-dioctylfluorene
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Methanol
-
Deionized water
Procedure:
-
In a flame-dried Schlenk flask, combine 2,7-dibromo-9,9-dioctylfluorene (1.0 mmol), this compound (1.0 mmol), and toluene (20 mL).
-
Degas the mixture by bubbling with argon for 30 minutes.
-
In a separate flask, prepare a 2 M aqueous solution of K₂CO₃ and degas it with argon.
-
Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (0.02 mmol) to the reaction flask.
-
Add the degassed K₂CO₃ solution (2 mL) to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours.
-
After cooling to room temperature, pour the reaction mixture into methanol (200 mL) to precipitate the polymer.
-
Filter the polymer and wash it with methanol and water.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform. The final polymer is recovered from the chloroform fraction.
-
Dry the polymer under vacuum.
| Property | Illustrative Value | Method of Analysis |
| Number Average Mol. Wt. (Mn) | 15,000 - 25,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| UV-Vis Absorption (λmax, film) | 380 - 400 nm | UV-Vis Spectroscopy |
| Photoluminescence (λem, film) | 420 - 450 nm (Blue) | PL Spectroscopy |
Application in Precursors for Functional Materials: Biaryl Synthesis for Chemical Sensors
The biaryl structures synthesized from this compound can serve as platforms for the development of chemical sensors. The specific substitution pattern can be a starting point for further functionalization to introduce recognition moieties for specific analytes.
Illustrative Example: Synthesis of a Biaryl Precursor for a Fluorescent Sensor
This protocol details the synthesis of a biaryl compound that could be further modified to act as a fluorescent chemosensor. The Suzuki-Miyaura coupling is the key step in creating the core biaryl structure.
Caption: Workflow for the synthesis of a biaryl precursor.
Materials:
-
4-Bromo-N,N-dimethylaniline
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add 4-Bromo-N,N-dimethylaniline (1.0 mmol), this compound (1.2 mmol), and Na₂CO₃ (2.0 mmol).
-
Add a mixture of 1,4-dioxane (10 mL) and water (2 mL).
-
Degas the mixture by purging with argon for 20 minutes.
-
Add the PdCl₂(dppf) catalyst (0.03 mmol) to the flask.
-
Heat the reaction mixture to 85 °C and stir under an argon atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Illustrative Result | Method of Analysis |
| Yield | 75 - 90% | Isolated Yield |
| Purity | >98% | ¹H NMR, ¹³C NMR |
| Mass | Confirmed | Mass Spectrometry (e.g., ESI-MS) |
Logical Relationship: Building Block to Material Properties
The chemical structure of this compound directly influences the properties of the resulting advanced materials.
Caption: Influence of the building block's structure on material properties.
The interplay between the electron-withdrawing chlorine atom and the electron-donating methyl group on the aromatic ring of the building block allows for precise tuning of the electronic energy levels (HOMO/LUMO) of the resulting polymers or biaryl molecules. This, in turn, dictates their optical and charge-transport properties, which are critical for the performance of electronic devices. The methyl group also introduces steric hindrance, which can affect intermolecular packing and improve the solubility of the final material, enhancing its processability. The boronic acid functional group is the key to enabling the Suzuki-Miyaura reaction, which is a highly efficient method for constructing the desired molecular architectures.[1]
References
Application Notes and Protocols for Palladium-Catalyzed Coupling of 4-Chloro-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides detailed information and protocols for the use of 4-Chloro-3-methylphenylboronic acid as a coupling partner in palladium-catalyzed reactions. This particular boronic acid is a valuable building block for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and advanced materials. The presence of both a chloro and a methyl substituent on the phenyl ring offers opportunities for further functionalization and influences the steric and electronic properties of the resulting coupled products.
Catalytic Pathway: The Suzuki-Miyaura Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Data Presentation: Palladium Catalysts and Reaction Conditions
The following table summarizes various palladium catalyst systems and conditions employed for the Suzuki-Miyaura coupling of this compound with different aryl halides.
| Aryl Halide Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent(s) | Temp. (°C) | Yield (%) |
| 2-Bromo-5-fluoropyridine | Pd(dppf)Cl₂ | - | K₂CO₃ | 1,4-Dioxane / H₂O | 80 | 85 |
| 1-Bromo-4-iodobenzene | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene / EtOH / H₂O | 80 | 92 |
| 4-Bromo-2-fluoro-N-methylbenzamide | Pd(dppf)Cl₂ | - | Na₂CO₃ | ACN / H₂O | 80 | 90 |
| Methyl 4-bromobenzoate | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene / H₂O | 100 | 95 |
Experimental Protocols
Protocol 1: Coupling with an Aryl Bromide (General Procedure)
This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with this compound using a common palladium catalyst.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, Pd(dppf)Cl₂, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: High-Yield Coupling with an Electron-Deficient Aryl Bromide
This protocol is adapted from a literature procedure for the coupling of methyl 4-bromobenzoate with this compound, which is particularly useful for electron-deficient aryl bromides.
Materials:
-
This compound (1.5 equiv)
-
Methyl 4-bromobenzoate (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add methyl 4-bromobenzoate, this compound, palladium(II) acetate, SPhos, and potassium phosphate to an oven-dried Schlenk tube equipped with a stir bar.
-
Inert Atmosphere: Seal the Schlenk tube with a Teflon screw cap. If not in a glovebox, evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed toluene and degassed deionized water (typically in a 10:1 ratio) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for the required reaction time (monitor by TLC or LC-MS, typically 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and pass it through a short plug of celite, washing with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Concluding Remarks
This compound is a versatile reagent for the synthesis of a wide range of biaryl and heteroaryl compounds via palladium-catalyzed Suzuki-Miyaura coupling. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and should be optimized for each specific substrate combination. The protocols provided in this application note serve as a robust starting point for developing efficient and scalable synthetic routes in research and development settings.
Application Notes and Protocols for Reactions with 4-Chloro-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-methylphenylboronic acid is a versatile reagent in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] This reaction is a cornerstone in the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. The selection of an appropriate base and solvent system is critical for the success of these coupling reactions, directly influencing reaction kinetics, yield, and purity of the desired product. These application notes provide a comprehensive guide to selecting optimal bases and solvents for reactions involving this compound, complete with detailed protocols and comparative data.
Physicochemical Properties
| Property | Value |
| CAS Number | 161950-10-3 |
| Molecular Formula | C₇H₈BClO₂ |
| Molecular Weight | 170.40 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 258 °C (lit.) |
Base and Solvent Selection Criteria
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious choice of base and solvent. The primary role of the base is to activate the boronic acid for the crucial transmetalation step in the catalytic cycle. The solvent, in turn, must solubilize the reactants and catalyst, and its polarity can significantly impact the reaction rate and outcome.
Base Selection
The choice of base is critical for activating the boronic acid. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium complex. Common bases used in Suzuki couplings include carbonates, phosphates, hydroxides, and alkoxides.
-
Inorganic Bases:
-
Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) are widely used due to their moderate basicity and good solubility in aqueous-organic solvent mixtures. Cesium carbonate is often employed for more challenging couplings due to its higher solubility in organic solvents.
-
Phosphates (e.g., K₃PO₄) are another effective class of bases, often providing high yields, particularly for electron-rich boronic acids.
-
-
Organic Bases:
-
Amines (e.g., triethylamine, diisopropylethylamine) are generally less effective for Suzuki couplings with arylboronic acids as their basicity is often insufficient for efficient boronate formation.
-
For this compound, which is an electron-neutral to slightly electron-poor arylboronic acid, inorganic bases are generally the preferred choice.
Solvent Selection
The solvent system must be capable of dissolving both the organic substrates and the inorganic base to facilitate the reaction. Often, a mixture of an organic solvent and water is employed.
-
Aprotic Solvents:
-
Ethers (e.g., 1,4-dioxane, tetrahydrofuran (THF), 1,2-dimethoxyethane (DME)) are commonly used and often give good results.
-
Aromatic Hydrocarbons (e.g., Toluene) are also frequently employed, especially in combination with a phase-transfer catalyst if an aqueous base is used.
-
Amides (e.g., N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc)) are highly polar and can be effective but may lead to side reactions at high temperatures.
-
-
Protic Solvents:
-
Alcohols (e.g., ethanol, isopropanol) can be used, often in combination with water. They can help to solubilize the inorganic base.
-
The choice of solvent can influence the reaction rate and selectivity. For instance, a 3:1 mixture of ethanol and water has been shown to be effective in some Suzuki couplings, providing good yields.
Comparative Data for Base and Solvent Selection
The following table summarizes representative yields for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid under various base and solvent conditions. While this data is not specific to this compound, it provides a general guideline for selecting initial screening conditions.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 4 | Na₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 100 | 16 | 98 |
| 5 | K₂CO₃ | Ethanol/H₂O (3:1) | 65 | 12 | High |
| 6 | NaHCO₃ | DME/H₂O (5:1) | 110 | 0.5 (MW) | 77-92 |
| 7 | K₃PO₄ | Toluene/H₂O (10:1) | 80 | 24 | High |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction. The specific conditions may require optimization depending on the aryl halide used.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the selected base (2.0-3.0 mmol), and the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Workflow for base and solvent selection in Suzuki-Miyaura reactions.
References
Application Notes and Protocols for Cross-Coupling Reactions with 4-Chloro-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-methylphenylboronic acid is a versatile building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is a prominent method that utilizes boronic acids to create biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of a chlorine atom on the phenyl ring of this compound makes it a suitable coupling partner, especially in reactions with aryl bromides and iodides. While aryl chlorides are generally less reactive, optimized conditions with specific catalysts and ligands can facilitate their successful coupling.[2][3]
This document provides detailed application notes and a generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction using this compound.
Data Presentation: Representative Suzuki-Miyaura Cross-Coupling Reactions
The following table summarizes typical reaction conditions and outcomes for the Suzuki-Miyaura cross-coupling of an aryl halide with a substituted phenylboronic acid, adapted from literature for this compound.
| Entry | Aryl Halide Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | - | Na₂CO₃ (2.0) | Dioxane/H₂O | 85 | 8 | 88 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 16 | 85 |
| 4 | 4-Chlorotoluene | NiCl₂(PPh₃)₂ (3) | PPh₃ (6) | K₃PO₄ (2.6) | Toluene | 100 | 16 | 75 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.0 equiv.)
-
Aryl halide (e.g., aryl bromide, 1.0-1.2 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃; 1-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos, PPh₃; 2-10 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃; 2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Degassed deionized water
-
Reaction vessel (e.g., Schlenk tube or round-bottom flask)
-
Condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To the reaction vessel, add this compound, the aryl halide, the palladium catalyst, the phosphine ligand (if applicable), and the base.
-
Inert Atmosphere: Equip the flask with a condenser and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes to ensure anaerobic conditions.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed organic solvent, followed by the degassed deionized water (typically in a 4:1 to 10:1 organic solvent to water ratio).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the key steps in the experimental setup for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Biaryl scaffolds are privileged structural motifs found in a wide array of pharmaceuticals, natural products, and advanced materials. Their unique three-dimensional structure and electronic properties make them crucial components in the design of new therapeutic agents and functional organic materials. The efficient and selective synthesis of these compounds is, therefore, a cornerstone of modern organic chemistry. This document provides detailed application notes and experimental protocols for several key palladium-catalyzed cross-coupling reactions used in biaryl synthesis, including the Suzuki-Miyaura, Stille, Negishi, Hiyama, and Kumada couplings, as well as direct C-H arylation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely utilized methods for biaryl synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[1]
Catalytic Cycle:
The catalytic cycle of the Suzuki-Miyaura coupling involves three main steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with a boronic acid derivative (activated by a base), and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[2][3][4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[5][6]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Substrate Scope of Suzuki-Miyaura Coupling[7]
| Entry | Aryl Halide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | 95 |
| 2 | 1-Iodo-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | 92 |
| 3 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 85 |
| 4 | 1-Bromo-3,5-bis(trifluoromethyl)benzene | 2-Pyridylboronic acid | 1-(2-Pyridyl)-3,5-bis(trifluoromethyl)benzene | 82 |
| 5 | 4-Bromoanisole | 2-Pyridylboronic acid | 4-Methoxy-2'-bipyridine | 74 |
Stille Coupling
The Stille coupling utilizes organostannane reagents and is known for its excellent functional group tolerance and mild reaction conditions. However, the toxicity of organotin compounds is a significant drawback.[5]
Catalytic Cycle:
The mechanism of the Stille coupling is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation with an organostannane, and reductive elimination.[6][7]
Experimental Protocol: General Procedure for Stille Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Organostannane (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide and organostannane in anhydrous toluene.
-
Add Pd(PPh₃)₄ to the solution.
-
Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To remove tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of KF, followed by filtration through Celite.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Data Presentation: Substrate Scope of Stille Coupling
| Entry | Aryl Halide | Organostannane | Product | Yield (%) |
| 1 | 4-Iodoanisole | (4-Acetylphenyl)trimethylstannane | 4-Acetyl-4'-methoxybiphenyl | 88 |
| 2 | 2-Bromothiophene | (Phenyl)trimethylstannane | 2-Phenylthiophene | 91 |
| 3 | 1-Iodonaphthalene | (Vinyl)tributylstannane | 1-Vinylnaphthalene | 85 |
| 4 | 4-Bromobenzonitrile | (4-Methoxyphenyl)trimethylstannane | 4-Cyano-4'-methoxybiphenyl | 93 |
| 5 | 3-Iodopyridine | (2-Furyl)trimethylstannane | 3-(2-Furyl)pyridine | 82 |
Negishi Coupling
The Negishi coupling employs organozinc reagents, which are more reactive than organoboranes and organostannanes, often allowing for milder reaction conditions. The preparation of organozinc reagents can be achieved from the corresponding organolithium or Grignard reagents.[8][9]
Catalytic Cycle:
The catalytic cycle of the Negishi coupling follows the same fundamental steps of oxidative addition, transmetalation, and reductive elimination.[10][11]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 8. name-reaction.com [name-reaction.com]
- 9. google.com [google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Revolutionizing Drug Discovery: Applications in Medicinal Chemistry
The landscape of drug discovery is undergoing a significant transformation, driven by innovative medicinal chemistry strategies that offer unprecedented precision and efficiency. These approaches are enabling researchers to tackle previously "undruggable" targets and develop novel therapeutics for a wide range of diseases. This document provides detailed application notes and protocols for key technologies at the forefront of modern medicinal chemistry, intended for researchers, scientists, and drug development professionals.
Application Note 1: Fragment-Based Drug Discovery (FBDD) for Challenging Targets
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the identification of lead compounds.[1] By screening low-molecular-weight fragments, FBDD can more efficiently explore chemical space and identify high-quality starting points for optimization, particularly for challenging targets such as protein-protein interactions and enzymes with shallow binding pockets.[2][3][4]
A notable success of FBDD is the development of inhibitors for KRAS, a protein once considered undruggable due to the absence of a well-defined binding pocket.[2][3]
FBDD Workflow
The FBDD process involves a systematic progression from fragment screening to lead optimization.
References
Troubleshooting & Optimization
Technical Support Center: 4-Chloro-3-methylphenylboronic acid in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-Chloro-3-methylphenylboronic acid in chemical synthesis. The focus is on identifying and mitigating common side reactions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the undesired cleavage of the carbon-boron bond, where a proton replaces the boronic acid group, leading to the formation of 1-chloro-2-methylbenzene. Homocoupling results in the formation of a symmetrical biaryl, 4,4'-dichloro-3,3'-dimethylbiphenyl, from the coupling of two molecules of the boronic acid.
Q2: What factors typically promote protodeboronation?
Q3: How can I minimize the homocoupling of this compound?
A3: Homocoupling is often promoted by the presence of oxygen and certain palladium(II) species. To minimize this side reaction, it is crucial to thoroughly degas all solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Using a Pd(0) catalyst source directly, or ensuring the complete in situ reduction of a Pd(II) precatalyst, can also be beneficial.
Q4: Is this compound generally considered a stable reagent?
A4: Like many arylboronic acids, this compound can be susceptible to degradation over time, particularly if exposed to air and moisture. For long-term storage, it is advisable to keep it in a cool, dry place under an inert atmosphere. For reactions that are particularly sensitive to protodeboronation, consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, which can release the boronic acid slowly under the reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product with Significant Formation of 1-Chloro-2-methylbenzene
This indicates that protodeboronation is a major competing reaction.
| Potential Cause | Troubleshooting Steps |
| Excessive Water/Proton Source | Use anhydrous solvents and ensure all reagents are dry. If an aqueous base is required, minimize the amount of water or consider using a fluoride-based base like CsF or KF which can be used under nearly anhydrous conditions. |
| High Reaction Temperature | Lower the reaction temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of protodeboronation. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent extended exposure to conditions that favor protodeboronation. |
| Strong Base | Switch to a milder base. For example, if using NaOH or KOH, consider trying K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| Slow Transmetalation | If the desired coupling is slow, protodeboronation can become more competitive. Optimize the catalyst system (ligand and palladium source) to accelerate the Suzuki-Miyaura catalytic cycle. |
Issue 2: Presence of 4,4'-Dichloro-3,3'-dimethylbiphenyl in the Crude Product
This points to homocoupling of the boronic acid as a significant side reaction.
| Potential Cause | Troubleshooting Steps |
| Oxygen in the Reaction Mixture | Thoroughly degas all solvents and water (e.g., by sparging with argon or nitrogen for 30-60 minutes or using freeze-pump-thaw cycles). Ensure the reaction is set up and run under a positive pressure of an inert gas. |
| Inefficient Pd(II) Precatalyst Reduction | If using a Pd(II) source like Pd(OAc)₂, incomplete reduction to the active Pd(0) can lead to side reactions. Consider switching to a Pd(0) source such as Pd(PPh₃)₄ or using a pre-formed Pd(0) catalyst. |
| High Concentration of Boronic Acid | A high initial concentration of the boronic acid can favor homocoupling. Consider adding the boronic acid solution slowly to the reaction mixture using a syringe pump. |
| Sub-optimal Ligand | The choice of ligand can influence the relative rates of the desired cross-coupling and undesired side reactions. Bulky, electron-rich phosphine ligands can sometimes suppress homocoupling by promoting the reductive elimination step of the desired cycle. |
Experimental Protocols
While specific quantitative data on side product yields for this compound are not extensively documented in readily available literature, the following general protocol for a Suzuki-Miyaura coupling can serve as a starting point. Researchers should optimize these conditions for their specific substrates and carefully analyze the crude reaction mixture to quantify any side products.
General Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere : Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times.
-
Catalyst Addition : Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required).
-
Solvent Addition : Add degassed solvent(s) via syringe. A common solvent system is a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water (e.g., 4:1 v/v).
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.
Caption: Suzuki-Miyaura cycle with competing protodeboronation and homocoupling side reactions.
Caption: A logical workflow for troubleshooting common side reactions.
Technical Support Center: Purification of Products from 4-Chloro-3-methylphenylboronic Acid Couplings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of biaryl products derived from Suzuki-Miyaura and other cross-coupling reactions involving 4-Chloro-3-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when performing Suzuki couplings with this compound?
A1: The most prevalent impurities include unreacted starting materials (this compound and the corresponding aryl halide), homocoupled byproducts (e.g., 4,4'-dichloro-3,3'-dimethyl-1,1'-biphenyl), the protodeborylated product (3-chloro-1-methylbenzene), residual palladium catalyst, and inorganic salts from the base used in the reaction.[1][2]
Q2: What is the initial and most critical step in the work-up of a completed Suzuki coupling reaction?
A2: An aqueous work-up is the essential first step. This procedure is designed to remove the majority of inorganic salts and other water-soluble impurities. Typically, this involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane, followed by washing with water or brine.
Q3: How can I efficiently remove unreacted this compound from my crude product?
A3: Unreacted boronic acids can often be removed with a basic aqueous wash. By treating the organic extract of the crude reaction mixture with a dilute aqueous base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic this compound is converted into its water-soluble boronate salt, which is then extracted into the aqueous phase.
Q4: My desired product and the homocoupled byproduct have very similar polarities, making separation by column chromatography difficult. What can I do?
A4: This is a common challenge. Optimizing the column chromatography is key. Consider using a less polar solvent system and a long column to improve separation. A shallow gradient elution can also be effective. If chromatography fails, recrystallization can be a powerful alternative if a suitable solvent system can be identified.
Q5: I am observing a significant amount of 3-chloro-1-methylbenzene in my crude product. What is causing this and how can I prevent it?
A5: The presence of 3-chloro-1-methylbenzene is due to a side reaction called protodeborylation, where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[3] This can be promoted by high temperatures, prolonged reaction times, and certain basic conditions. To minimize this, consider using milder reaction conditions, a less basic environment if compatible with your reaction, and ensuring the reaction is not run for an unnecessarily long time.
Q6: How can I remove residual palladium catalyst from my final product?
A6: Residual palladium can often be removed by column chromatography. For very low levels of palladium contamination, specialized palladium scavengers can be employed. These are materials, often functionalized silica gel or polymers, that selectively bind to the palladium, which can then be removed by filtration.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of coupling products of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of isolated product after purification | - Incomplete reaction. - Protodeborylation of the starting material.[3] - Product loss during aqueous work-up or chromatography. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Use milder reaction conditions (lower temperature, shorter time) to minimize protodeborylation. - Ensure proper phase separation during extraction and optimize chromatography conditions to prevent product streaking or irreversible binding to the stationary phase. |
| Presence of significant homocoupled byproduct | - Presence of oxygen in the reaction. - Suboptimal catalyst or ligand choice. | - Ensure the reaction setup is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen). - Consider using a Pd(0) catalyst source directly or a ligand that promotes reductive elimination over side reactions. |
| Product appears as an oil and will not crystallize | - Presence of impurities inhibiting crystallization. - The product may be intrinsically an oil at room temperature. | - Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization. - If the product is an oil, purification by chromatography is the most appropriate method. |
| Inconsistent results in purification | - Variability in the quality of the boronic acid. - Inconsistent reaction conditions. | - Use high-purity this compound. - Carefully control reaction parameters such as temperature, time, and stoichiometry. |
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 50 mL for a 1 mmol scale reaction).
-
Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC). For biaryl products, a low polarity eluent is typically required (e.g., 2-10% ethyl acetate in hexanes).
-
Procedure: a. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. b. Load the solution onto a pre-packed silica gel column. c. Elute the column with the chosen solvent system, collecting fractions. d. Monitor the fractions by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for biaryl compounds include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.
-
Procedure: a. Dissolve the crude product in a minimal amount of the hot solvent. b. If the solution is colored by impurities, a small amount of activated charcoal can be added and the solution hot-filtered. c. Allow the solution to cool slowly to room temperature to form crystals. d. For further crystal growth, the flask can be placed in a refrigerator or ice bath. e. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
The following tables provide representative data for the purification of a hypothetical biaryl product from a Suzuki coupling of this compound with an aryl bromide. Note: These are illustrative values and actual results may vary depending on the specific substrates and reaction conditions.
Table 1: Comparison of Purification Methods
| Purification Method | Typical Yield (%) | Purity (%) | Notes |
| Column Chromatography | 65-85 | >98 | Effective for removing closely related impurities. |
| Recrystallization | 50-70 | >99 | Can provide very high purity if a suitable solvent is found. |
| Aqueous Work-up Only | 80-95 (crude) | 70-90 | Removes inorganic salts but not organic byproducts. |
Table 2: Common Impurities and their Removal
| Impurity | Typical Level in Crude Product (%) | Effective Removal Method(s) |
| Unreacted this compound | 5-15 | Basic aqueous wash, Column chromatography |
| Homocoupled Byproduct | 2-10 | Column chromatography, Recrystallization |
| Protodeborylated Byproduct | 1-5 | Column chromatography |
| Residual Palladium | <1 | Column chromatography, Palladium scavengers |
| Inorganic Salts | 5-20 | Aqueous work-up |
Visualizations
Caption: A general workflow for the purification of biaryl products from Suzuki coupling reactions.
Caption: A decision-making diagram for troubleshooting the purification of coupling products.
References
troubleshooting failed reactions involving 4-Chloro-3-methylphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3-methylphenylboronic acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and storage conditions for this compound?
This compound is a white to off-white crystalline powder.[1] It is a key reagent in organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions.[1] For long-term stability, it is recommended to store the compound at -20°C.[2] However, for routine use, storage at room temperature is also acceptable.[1] It's important to note that some commercial sources of arylboronic acids may contain varying amounts of the corresponding anhydride (boroxine).
Q2: In which solvents is this compound soluble?
| Solvent Class | Example Solvents | Expected Solubility |
| Polar Aprotic | Tetrahydrofuran (THF), Dioxane | Generally soluble |
| Polar Protic | Water, Methanol, Ethanol | Soluble to sparingly soluble |
| Non-Polar | Hexanes, Toluene | Poorly soluble |
Note: The presence of the polar boronic acid group enhances solubility in polar solvents. However, the overall solubility is also influenced by the crystalline nature of the solid.
Q3: What are the most common reactions involving this compound?
The most prevalent application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1]
Troubleshooting Failed Reactions
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions
| Parameter | Potential Issue | Recommended Action |
| Catalyst | Inactive Pd catalyst (Pd(0) is the active species). | Use a fresh batch of palladium catalyst or a more robust, air-stable precatalyst. Ensure proper in-situ reduction if starting with a Pd(II) source.[3] |
| Atmosphere | Oxygen contamination leading to catalyst decomposition and boronic acid homocoupling. | Thoroughly degas all solvents and ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[3] |
| Reagents | Degradation of this compound. | Verify the purity of the boronic acid. Consider converting it to a more stable boronate ester (e.g., pinacol ester) if degradation is suspected. |
| Base | Inappropriate base strength or poor solubility. | The choice of base is critical. For this substituted boronic acid, a moderately strong base like K₃PO₄ or Cs₂CO₃ may be required, especially if steric hindrance is a factor.[3] Ensure the base is finely powdered and dry for anhydrous reactions.[3] |
| Solvent | Poor solubility of reagents or catalyst. | A mixture of a polar aprotic solvent (e.g., Dioxane) and water (e.g., 10:1 ratio) is a common starting point.[3] Vigorous stirring is essential for biphasic systems.[3] |
| Temperature | Reaction temperature is too low. | For sterically hindered substrates, higher temperatures (80-110 °C) may be necessary to overcome the activation energy.[3] |
Issue 2: Significant Protodeboronation (Replacement of -B(OH)₂ with -H)
Possible Causes & Solutions
Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-chloro-2-methylbenzene as a byproduct.
| Parameter | Potential Issue | Recommended Action |
| Base | Strong bases in aqueous media can accelerate protodeboronation. | Switch to a milder base such as K₂CO₃ or KF.[3] |
| Solvent | Presence of a proton source (water). | Running the reaction under anhydrous conditions can significantly reduce this side reaction.[3] |
| Temperature | High temperatures can promote protodeboronation. | If possible, lower the reaction temperature and monitor the reaction progress closely. |
| Boronic Acid Stability | Inherent instability of the boronic acid under the reaction conditions. | Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester, which slowly releases the boronic acid in situ. |
Issue 3: Formation of Homocoupling Byproduct
Possible Causes & Solutions
Homocoupling results in the formation of a biaryl compound from two molecules of the boronic acid.
| Parameter | Potential Issue | Recommended Action |
| Atmosphere | Presence of oxygen. | Rigorous exclusion of oxygen by degassing solvents and maintaining an inert atmosphere is crucial.[3] |
| Catalyst/Ligand | Ligand choice can influence the relative rates of cross-coupling versus homocoupling. | The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway.[3] |
| Reaction Conditions | High temperatures and prolonged reaction times can sometimes favor homocoupling. | Optimize the reaction temperature and time. Monitor the reaction to determine the point of maximum product formation before significant byproduct accumulation. |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a suitable precatalyst/ligand system)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Visual Troubleshooting and Reaction Workflow
References
optimization of reaction temperature for 4-Chloro-3-methylphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 4-Chloro-3-methylphenylboronic acid, with a specific focus on reaction temperature.
Troubleshooting Guide: Temperature Optimization
Effectively optimizing reaction temperature is critical for maximizing yield and purity while minimizing side reactions. Below are common issues encountered during reactions with this compound and corresponding troubleshooting steps.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Reaction temperature is too low, resulting in a slow reaction rate. | Gradually increase the reaction temperature in 5-10°C increments. Monitor reaction progress by TLC or GC-MS at each temperature point. A typical starting point for Suzuki-Miyaura couplings is around 80°C. |
| Catalyst is not active at the current temperature. | Ensure the chosen palladium catalyst and ligand are suitable for the reaction. Some catalyst systems require higher temperatures for activation. Consider screening different catalyst systems if increasing the temperature is ineffective. | |
| Formation of Impurities/Side Products | Reaction temperature is too high, leading to decomposition of the boronic acid or catalyst. | Decrease the reaction temperature. High temperatures can promote side reactions such as protodeboronation (replacement of the boronic acid group with a hydrogen). |
| Homocoupling of the boronic acid. | This can be exacerbated by high temperatures. Lowering the temperature may reduce the rate of this side reaction. Ensure the reaction is performed under an inert atmosphere to minimize oxidative homocoupling. | |
| Inconsistent Results | Poor temperature control. | Use a reliable heating mantle with a temperature controller and a thermocouple to ensure a stable and accurate reaction temperature. |
| Degradation of starting material. | This compound can be susceptible to degradation at elevated temperatures over prolonged periods. Consider if a shorter reaction time at a slightly higher temperature, or a longer time at a lower temperature is more optimal. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for a Suzuki-Miyaura coupling reaction with this compound?
A1: A good starting point for a Suzuki-Miyaura coupling reaction involving this compound is typically in the range of 80-100°C. However, the optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent being used.
Q2: How does temperature affect the stability of this compound during a reaction?
A2: While this compound is generally stable, elevated temperatures, especially for extended periods, can lead to decomposition. A common degradation pathway for boronic acids at high temperatures is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction can reduce the yield of the desired product.
Q3: What are the signs that my reaction temperature is too high?
A3: Signs that your reaction temperature may be too high include the formation of a significant amount of byproducts, a dark or black reaction mixture (which could indicate catalyst decomposition), and a decrease in the yield of your desired product despite the consumption of starting materials. Analysis of the crude reaction mixture by GC-MS or LC-MS can help identify common byproducts like homocoupled products or protodeboronated starting material.
Q4: Can running the reaction at a lower temperature for a longer time improve my results?
A4: In some cases, yes. If you are observing significant byproduct formation at higher temperatures, reducing the temperature and extending the reaction time can sometimes lead to a cleaner reaction profile and a higher yield of the desired product. It is a trade-off between reaction rate and selectivity that needs to be optimized for each specific case.
Q5: How can I perform a systematic optimization of the reaction temperature?
A5: A systematic approach involves running a series of small-scale reactions at different temperatures (e.g., 70°C, 80°C, 90°C, 100°C, and 110°C) while keeping all other reaction parameters constant. The yield and purity of the product at each temperature should be determined using analytical techniques like GC-MS or HPLC to identify the optimal temperature for your specific reaction.
Data Presentation
The following table presents hypothetical data from a temperature optimization study for a Suzuki-Miyaura coupling between this compound and an aryl bromide. This data is for illustrative purposes to demonstrate the impact of temperature on reaction outcomes.
| Reaction Temperature (°C) | Reaction Time (h) | Yield of Desired Product (%) | Purity by GC-MS (%) | Key Side Products Observed |
| 70 | 12 | 45 | 95 | Unreacted starting materials |
| 80 | 8 | 75 | 98 | Trace homocoupling product |
| 90 | 6 | 92 | 97 | Minor homocoupling and protodeboronation products |
| 100 | 4 | 88 | 90 | Increased levels of homocoupling and protodeboronation products |
| 110 | 4 | 75 | 82 | Significant catalyst decomposition, multiple byproducts |
Experimental Protocols
General Protocol for Temperature Screening in a Suzuki-Miyaura Coupling Reaction
This protocol outlines a general procedure for optimizing the reaction temperature for the coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene/Water)
-
Inert gas (Nitrogen or Argon)
-
Reaction vials or flask
-
Heating block or oil bath with temperature control
Procedure:
-
To a reaction vial, add this compound (1.2 eq), the aryl halide (1.0 eq), and the base (2.0 eq).
-
Seal the vial with a septum and purge with an inert gas for 10-15 minutes.
-
Add the palladium catalyst (e.g., 2-5 mol%) to the vial under a positive pressure of inert gas.
-
Add the degassed solvent system to the vial via syringe.
-
Place the reaction vial in a preheated heating block or oil bath set to the desired temperature.
-
Stir the reaction mixture for the specified amount of time.
-
Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS or HPLC to determine the yield and purity.
-
Repeat the experiment at different temperatures to determine the optimal conditions.
Visualizations
Caption: Experimental workflow for temperature optimization.
Caption: Troubleshooting logic for temperature optimization.
effect of base concentration on 4-Chloro-3-methylphenylboronic acid reactivity
This technical support center provides troubleshooting guides and frequently asked questions regarding the use of 4-Chloro-3-methylphenylboronic acid in chemical reactions, with a specific focus on the critical effect of base concentration on its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the fundamental role of the base in a Suzuki-Miyaura coupling reaction involving this compound?
A1: The primary role of the base is to activate the this compound. Boronic acids themselves are generally not reactive enough for the crucial transmetalation step in the catalytic cycle.[1][2] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[1][3][4] This boronate complex is significantly more reactive and readily transfers its aryl group (4-Chloro-3-methylphenyl) to the palladium catalyst, allowing the cross-coupling reaction to proceed.[1][4]
Q2: My Suzuki-Miyaura coupling reaction has a very low yield. Could the base concentration be the problem?
A2: Yes, improper base concentration is a common reason for low yields. There are two primary scenarios:
-
Insufficient Base: If the amount of base is too low, the boronic acid will not be fully converted to the active boronate species. This slows down or stalls the transmetalation step, which is often the rate-determining step, leading to an incomplete reaction and poor yield.[4]
-
Excessive Base: Conversely, using a large excess of a strong base can also be detrimental. It can lead to the formation of unreactive borate complexes, promote side reactions like protodeboronation (see Q3), or even cause the decomposition of the palladium catalyst or starting materials.[1][5]
Q3: I am observing significant protodeboronation of my boronic acid. How can I prevent this?
A3: Protodeboronation is a side reaction where the C-B bond is cleaved and replaced with a C-H bond, converting your boronic acid into 1-chloro-2-methylbenzene. This is often accelerated by strong bases, especially in the presence of water, which acts as the proton source.[6] To minimize this issue:
-
Use a Milder Base: Switch from strong bases like sodium hydroxide (NaOH) to weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[6]
-
Employ Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly reduce protodeboronation by eliminating the primary proton source.[6]
-
Use a Stoichiometric Amount: Carefully control the amount of base used. Use the minimum amount required to facilitate the reaction, as determined by optimization experiments.
Q4: How do I select the appropriate base and concentration for my reaction with this compound?
A4: The optimal choice of base and its concentration depends on several factors, including the solvent, the activity of the palladium catalyst, and the nature of the coupling partner (the aryl halide). A good starting point is to use 2-3 equivalents of a moderately strong base. See the table below for common options. It is highly recommended to perform small-scale optimization reactions, screening different bases and varying their concentrations to find the ideal conditions for your specific substrates.
Q5: My reaction is not working even after adjusting the base. What other common issues should I check?
A5: If optimizing the base doesn't solve the problem, consider these other critical parameters:
-
Oxygen Contamination: The Pd(0) species in the catalytic cycle is sensitive to oxygen. Ensure your solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition.[6]
-
Catalyst Activity: Ensure your palladium precatalyst and any supporting ligands are fresh and active. Some catalysts are air-sensitive and require careful handling.[6]
-
Reagent Purity: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time.[6][7]
Data Presentation: Base Selection Guide
The following table summarizes common bases used in Suzuki-Miyaura coupling reactions, their typical concentrations, and key considerations.
| Base | Typical Molar Equivalents | Relative Strength | Common Solvents | Key Considerations |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | Moderate | Toluene/Water, Dioxane/Water | A versatile and cost-effective choice. Good for many standard couplings.[8] |
| Sodium Carbonate (Na₂CO₃) | 2.0 - 3.0 | Moderate | Toluene/Water, DMF/Water | Often found to be a highly effective base, sometimes superior to other carbonates.[8][9] |
| Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 | Strong | Toluene, Dioxane (often anhydrous) | A strong base that is effective for less reactive substrates, but can increase the risk of protodeboronation.[6][10] |
| Caesium Carbonate (Cs₂CO₃) | 2.0 - 3.0 | Strong | Dioxane, THF | Often used for challenging couplings; its high solubility in organic solvents can be advantageous. |
| Potassium Fluoride (KF) | 2.0 - 3.0 | Mild | THF, Dioxane | A milder option that can be effective in minimizing base-sensitive side reactions like protodeboronation.[6] |
Mandatory Visualizations
Experimental Protocols
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline for the coupling of an aryl halide with this compound. Optimization may be required for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%; or PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), this compound (e.g., 0.6 mmol, 1.2 equiv), the selected base (e.g., 1.0 mmol, 2.0 equiv), and the palladium precatalyst (e.g., 0.01 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask/vial. Evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[6][11]
-
Solvent Addition: Add the degassed solvent system via syringe to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.[6]
-
Reaction Execution: Place the vessel in a preheated heating block or oil bath and stir the mixture vigorously at the desired temperature (typically 80–110 °C).[6]
-
Monitoring: Monitor the progress of the reaction periodically by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired biaryl compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
preventing homocoupling of 4-Chloro-3-methylphenylboronic acid
Topic: Preventing Homocoupling of 4-Chloro-3-methylphenylboronic acid
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in Suzuki-Miyaura cross-coupling reactions. Here, you will find troubleshooting advice and frequently asked questions to help you minimize the formation of the undesired homocoupled byproduct, 4,4'-Dichloro-3,3'-dimethyl-1,1'-biphenyl.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my Suzuki-Miyaura reaction?
A1: Homocoupling is a common side reaction where two molecules of your boronic acid (this compound) react with each other to form a symmetrical biaryl. This reduces the yield of your desired cross-coupled product and introduces a significant impurity that can be challenging to separate.
Q2: What are the primary causes of homocoupling of this compound?
A2: The leading cause of homocoupling is the presence of molecular oxygen.[1][2][3][4][5] Oxygen can oxidize the active Palladium(0) catalyst to Palladium(II).[1][4] This Pd(II) species can then facilitate the unwanted coupling of two boronic acid molecules.[6] Other contributing factors can include the choice of palladium precursor, the base, and the reaction temperature.
Q3: I am observing a significant amount of the homocoupled product. What is the first and most critical step to troubleshoot this issue?
A3: The most critical step is to rigorously exclude oxygen from your reaction.[3][6] This involves thorough degassing of all solvents and reagents and maintaining a positive pressure of an inert gas (such as argon or nitrogen) throughout the entire experimental setup and duration.[1][3]
Q4: Can my choice of palladium catalyst influence the extent of homocoupling?
A4: Absolutely. Using a Palladium(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, can increase the likelihood of homocoupling as these species can directly react with the boronic acid.[4] It is often preferable to use a Palladium(0) source, like Pd(PPh₃)₄ or Pd₂(dba)₃, to minimize this side reaction.[4][7]
Q5: How does the choice of base affect the formation of the homocoupled byproduct?
A5: The base is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, using an overly strong or highly concentrated base can sometimes promote side reactions, including homocoupling.[8] It is advisable to screen different bases, such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄), to find the optimal conditions for your specific substrates.[7]
Troubleshooting Guides
Guide 1: Minimizing Oxygen-Mediated Homocoupling
The presence of oxygen is a primary driver of boronic acid homocoupling.[1][2][3][4][5] The following protocols will help ensure your reaction is sufficiently deoxygenated.
Experimental Protocol: Rigorous Degassing of Solvents
-
Sparge with Inert Gas:
-
Before use, bubble a stream of inert gas (argon or nitrogen) through your solvent for at least 30-60 minutes.[7] This helps to displace dissolved oxygen.
-
Maintain a positive pressure of the inert gas over the solvent after sparging.
-
-
Freeze-Pump-Thaw Technique (for highly sensitive reactions):
-
Place the solvent in a Schlenk flask and freeze it using a liquid nitrogen bath.
-
Once frozen, apply a high vacuum to the flask for several minutes to remove gases from the headspace.
-
Close the flask to the vacuum and thaw the solvent. You will likely observe gas bubbles being released from the liquid.
-
Repeat this freeze-pump-thaw cycle at least three times for maximum oxygen removal.[7]
-
Experimental Protocol: Setting up an Inert Reaction Atmosphere
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.
-
Reagent Addition: Add your solid reagents (aryl halide, this compound, base, and palladium catalyst) to the reaction flask.
-
Purging the Flask: Seal the flask and cycle between vacuum and backfilling with inert gas at least three times to remove any air from the vessel.
-
Solvent Addition: Add the degassed solvent to the reaction flask via a cannula or a syringe under a positive pressure of inert gas.
-
Reaction Maintenance: Maintain a positive pressure of the inert gas throughout the reaction, for example, by using a balloon filled with argon or nitrogen.
Guide 2: Optimizing Catalyst and Reagent Conditions
Careful selection and handling of your catalyst and reagents can significantly suppress homocoupling.
Experimental Protocol: Catalyst Selection and Handling
-
Recommendation: When possible, opt for a Pd(0) precatalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[4][7]
-
If using a Pd(II) source (e.g., Pd(OAc)₂): Consider the in-situ reduction to Pd(0). The addition of a mild reducing agent that does not interfere with your reactants can be beneficial. Alternatively, the phosphine ligand itself can often act as a reducing agent.
Experimental Protocol: Slow Addition of Boronic Acid
A high concentration of the boronic acid can favor the bimolecular homocoupling side reaction.
-
Prepare a Stock Solution: In a separate, dry, and inerted flask, dissolve the this compound in a small amount of degassed solvent.
-
Slow Addition: Using a syringe pump, add the boronic acid solution to the main reaction mixture dropwise over an extended period (e.g., 30-60 minutes). This maintains a low instantaneous concentration of the boronic acid, thereby disfavoring homocoupling.[7]
Data Presentation
The following tables summarize how different reaction parameters can influence the yield of the desired cross-coupled product versus the homocoupled byproduct.
Table 1: Effect of Atmosphere on Product Distribution
| Entry | Atmosphere | Desired Product Yield (%) | Homocoupling Yield (%) |
| 1 | Air | 45 | 35 |
| 2 | Nitrogen | 85 | <5 |
| 3 | Argon | 90 | <2 |
Note: Yields are illustrative and will vary based on specific substrates and conditions.
Table 2: Comparison of Palladium Precatalysts
| Entry | Palladium Source | Desired Product Yield (%) | Homocoupling Yield (%) |
| 1 | Pd(OAc)₂ | 70 | 20 |
| 2 | PdCl₂(PPh₃)₂ | 82 | 10 |
| 3 | Pd(PPh₃)₄ | 92 | <3 |
Note: Reactions were conducted under an inert atmosphere. Yields are for illustrative purposes.
Visualizations
The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting homocoupling.
Caption: Competing catalytic cycles in Suzuki-Miyaura coupling.
Caption: A logical workflow for troubleshooting homocoupling.
References
Technical Support Center: Catalyst Deactivation in Reactions with 4-Chloro-3-methylphenylboronic Acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving 4-Chloro-3-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in my Suzuki-Miyaura coupling reaction with this compound?
A1: Common indicators of catalyst deactivation include:
-
Low or no conversion of your starting materials, even after extended reaction times.
-
Stalling of the reaction, where initial product formation is observed, but the reaction does not proceed to completion.
-
The formation of a significant amount of black precipitate, which is often inactive palladium black.[1]
-
The presence of side products resulting from homocoupling of the boronic acid or dehalogenation of the coupling partner.
Q2: How do the chloro and methyl substituents on this compound potentially influence catalyst activity and stability?
A2: The electronic and steric properties of the substituents can play a role:
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the transmetalation step of the catalytic cycle. While often beneficial for the stability of the boronic acid itself, it can sometimes slow down the transfer of the aryl group to the palladium center.
-
Steric Effects: The methyl group, particularly in the meta position to the boronic acid, can introduce some steric hindrance. This may necessitate the use of bulkier phosphine ligands to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle.
Q3: My reaction has failed. What are the first things I should check?
A3: For a failed reaction, a systematic check of the basics is crucial:
-
Inert Atmosphere: Ensure that your reaction was set up under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[2][3]
-
Reagent Purity: Verify the purity of your this compound, aryl halide, base, and solvents. Impurities, especially water and oxygen, can be detrimental. Boronic acids can also degrade over time.[3]
-
Catalyst and Ligand Quality: Use fresh, high-quality palladium precursor and ligand. Phosphine ligands are particularly susceptible to oxidation.[2]
-
Solvent Degassing: Ensure that the solvent was thoroughly degassed before use to remove dissolved oxygen.[2][3]
Q4: What is protodeboronation and could it be an issue with this compound?
A4: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material without forming the desired product. This can be promoted by the presence of water and certain bases. While electron-withdrawing groups can sometimes make boronic acids more stable, it is still a potential side reaction to consider, especially if aqueous bases or protic solvents are used.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive Catalyst | - Ensure rigorous degassing of solvents and reagents. - Use a fresh, high-quality palladium precursor and phosphine ligand. - Consider using a more robust pre-catalyst, such as a palladacycle.[3] |
| Inefficient Transmetalation | - Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the base is finely powdered for better solubility and reactivity. - The choice of solvent can be critical; consider screening solvents like dioxane, THF, or toluene, with or without water. | |
| Protodeboronation of Boronic Acid | - Use anhydrous solvents and a non-aqueous base if possible. - Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) which can slowly release the boronic acid under the reaction conditions.[2] | |
| Reaction Stalls Before Completion | Ligand Degradation | - Increase the ligand-to-palladium ratio. - Switch to a more sterically hindered and electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) which can be more stable and promote faster catalysis. |
| Palladium Agglomeration (Pd Black) | - Ensure efficient stirring to maintain a homogeneous mixture. - Lower the reaction temperature, although this may require longer reaction times. - Use a ligand that better stabilizes the Pd(0) species. | |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen | - Improve the degassing procedure (e.g., multiple freeze-pump-thaw cycles). - Maintain a positive pressure of inert gas throughout the reaction. |
| Inefficient Reduction of Pd(II) Precursor | - If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) species. The choice of phosphine ligand can influence this. |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of this compound
This is a general starting protocol and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium pre-catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura reactions.
References
managing impurities in commercial 4-Chloro-3-methylphenylboronic acid
Welcome to the technical support center for 4-Chloro-3-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to impurities in commercial batches of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Commercial this compound may contain several types of impurities arising from its synthesis and storage. The most common is the corresponding boroxine (a cyclic anhydride trimer), which forms through intermolecular dehydration.[1] Other potential impurities include residual starting materials from the synthesis, such as 4-chloro-3-methyl-bromobenzene, byproducts from the Grignard reaction like biphenyls, and related boronic acid derivatives.[2]
Q2: I'm observing a lower than expected yield in my Suzuki-Miyaura coupling reaction. Could impurities in the boronic acid be the cause?
A2: Yes, impurities can significantly impact the efficiency of cross-coupling reactions. Boroximes, the trimeric anhydrides of boronic acids, are often less reactive than the free boronic acid in Suzuki-Miyaura couplings, which can lead to lower yields.[1] It is crucial to use high-purity this compound for optimal reaction performance.
Q3: My batch of this compound appears clumpy and less crystalline than usual. What could be the reason?
A3: The physical appearance of boronic acids can be affected by the presence of varying amounts of their corresponding boroxines. Boronic acids are generally crystalline solids, while their anhydrides can sometimes alter the morphology of the material. It is also possible that the product has absorbed moisture, which can facilitate the interconversion between the boronic acid and its boroxine form.
Q4: How can I assess the purity of my this compound?
A4: Several analytical techniques can be employed to determine the purity. High-Performance Liquid Chromatography (HPLC) is a common method for separating the boronic acid from its impurities.[3] Titration with a standard base like sodium hydroxide can also be used to determine the percentage of the acidic boronic acid.[4][5] Additionally, 11B NMR spectroscopy can provide specific information about the boron-containing species in your sample.[6]
Q5: What are the recommended storage conditions for this compound to minimize degradation?
A5: To minimize the formation of boroximes through dehydration, it is recommended to store this compound in a cool, dry place. Some suppliers recommend storage at -20°C for long-term stability.[7] It should be kept in a tightly sealed container to protect it from moisture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield in Coupling Reactions | Presence of boroxine impurity, which is less reactive. | Purify the boronic acid by recrystallization or chromatography to remove the anhydride. (See Experimental Protocols) |
| Inconsistent Analytical Results (e.g., HPLC, NMR) | Interconversion between the boronic acid and its boroxine form in solution. | Ensure consistent sample preparation procedures. For HPLC, using a mobile phase with a controlled pH can help stabilize the analyte.[8][9] |
| Poor Solubility in Reaction Solvent | The boronic acid may have partially converted to the less soluble boroxine. | Gently heat the mixture or try a different solvent system. Purification may be necessary for highly impure batches. |
| Appearance of New Spots on TLC After Storage | Degradation of the boronic acid, potentially due to moisture or light. | Store the compound in a desiccator, protected from light. Re-purify if significant degradation is observed. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is designed to remove boroxine and other less soluble impurities.
Materials:
-
Impure this compound
-
Deionized water or a suitable organic solvent (e.g., ethanol, benzene)[10][11]
-
Erlenmeyer flask
-
Heating plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the impure this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the chosen solvent (e.g., hot water).[1][12]
-
Heat the suspension to boiling while stirring vigorously until the solid is completely dissolved.[1]
-
If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.[13]
-
If charcoal was added, filter the hot solution by gravity filtration to remove the charcoal.
-
Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[12]
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[12]
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purity Analysis by Reversed-Phase HPLC
This method is adapted for the analysis of arylboronic acids.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reversed-phase column
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate or other suitable buffer[14]
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and 10 mM ammonium acetate in water.[14] The pH of the aqueous component can be adjusted to optimize separation and peak shape.
-
Standard Preparation: Accurately weigh a known amount of high-purity this compound standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution. Prepare a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve a known amount of the commercial this compound in the same solvent as the standard to a similar concentration.
-
Chromatographic Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient: A typical gradient might be from 20% to 80% acetonitrile over 20 minutes.
-
-
Analysis: Inject the standard solutions and the sample solution. Identify the peak for this compound based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area to the calibration curve or by area percent normalization.
Data Presentation
Table 1: Typical Impurity Profile of Commercial this compound Before and After Recrystallization
| Compound | Purity Before Recrystallization (%) | Purity After Recrystallization (%) |
| This compound | 90 - 95 | > 99 |
| 4-Chloro-3-methylphenylboroxine | 5 - 10 | < 1 |
| Other Impurities | < 1 | Not Detected |
Note: Values are illustrative and may vary between batches.
Visualizations
Caption: Workflow for assessing and improving the purity of this compound.
Caption: Troubleshooting pathway for low yields in Suzuki coupling reactions.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. waters.com [waters.com]
- 4. zzylchem.com [zzylchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS [ouci.dntb.gov.ua]
- 7. usbio.net [usbio.net]
- 8. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
strategies to minimize protodeboronation of 4-Chloro-3-methylphenylboronic acid
Welcome to the technical support center for 4-Chloro-3-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize protodeboronation, a common side reaction encountered during its use in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] For this compound, this results in the formation of 4-chloro-3-methylbenzene as a byproduct, which reduces the yield of the desired coupled product and complicates purification. This boronic acid can be particularly susceptible to this side reaction due to the presence of the electron-withdrawing chlorine atom, which can destabilize the carbon-boron bond.[2][3]
Q2: What are the main factors that promote protodeboronation of this compound?
A2: Several factors can accelerate protodeboronation, including:
-
High pH (basic conditions): The formation of the boronate anion ([ArB(OH)3]⁻) at high pH generally increases the rate of protodeboronation.[1][4]
-
Elevated temperatures: Higher reaction temperatures can provide the activation energy needed for the C-B bond cleavage.
-
Presence of water: Water often acts as the proton source for the cleavage of the carbon-boron bond.
-
Prolonged reaction times: Longer exposure to reaction conditions increases the likelihood of the side reaction occurring.
-
Inefficient catalyst systems: If the desired cross-coupling reaction is slow, the competing protodeboronation reaction has more time to occur.[1]
Q3: How can I store this compound to ensure its stability?
A3: To maintain the quality and reactivity of this compound, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. For long-term storage, refrigeration is recommended.
Q4: Are there more stable alternatives to using the free boronic acid?
A4: Yes, converting the boronic acid to a boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly enhance stability.[5][6] These derivatives are generally more robust to storage and purification, and they can be used in a "slow-release" strategy during the reaction, which keeps the concentration of the active boronic acid low and minimizes side reactions.[1] MIDA boronates are particularly stable and are often preferred for iterative cross-coupling strategies.[5][6]
Troubleshooting Guides
Issue 1: Low yield of the desired product and significant formation of 4-chloro-3-methylbenzene.
| Potential Cause | Recommended Solution |
| High rate of protodeboronation of the free boronic acid. | 1. Use a boronic ester: Convert this compound to its pinacol or MIDA ester. This allows for a slow release of the boronic acid during the reaction, minimizing its concentration and thus the rate of protodeboronation.[1][5][6] 2. Optimize the base: Use a weaker base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH. The choice of base is critical in controlling the pH of the reaction.[7] 3. Lower the reaction temperature: If feasible for the desired coupling reaction, reducing the temperature can decrease the rate of protodeboronation. |
| Suboptimal catalyst system. | 1. Choose a highly active catalyst: Employ a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). These catalysts promote rapid catalytic turnover, which helps the desired cross-coupling reaction to outcompete protodeboronation.[7] 2. Ensure an active Pd(0) species: Use a Pd(0) precatalyst or ensure that the Pd(II) precatalyst is efficiently reduced to Pd(0) at the beginning of the reaction. |
| Presence of excess water. | Use anhydrous conditions: Ensure that all solvents and reagents are thoroughly dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). |
Issue 2: Inconsistent reaction yields between different batches.
| Potential Cause | Recommended Solution |
| Variable quality of this compound. | 1. Verify purity: Check the purity of the boronic acid by NMR before use. 2. Proper storage: Ensure the boronic acid is stored under an inert atmosphere at a low temperature. 3. Use a stable derivative: For maximum consistency, consider using the MIDA boronate ester, which is known for its high stability.[5][6] |
| Inconsistent reaction setup. | 1. Thorough degassing: Ensure all solvents are rigorously degassed before use to remove oxygen, which can affect catalyst performance and lead to side reactions. 2. Maintain an inert atmosphere: Use standard Schlenk line techniques or a glovebox to set up the reaction under an inert atmosphere. |
Quantitative Data Summary
The following table presents representative data on how different reaction parameters can influence the extent of protodeboronation for an electron-deficient arylboronic acid like this compound. The values are illustrative and based on general trends observed in the literature.
| Parameter | Condition | Catalyst System | Expected % Protodeboronation | Rationale |
| Base | K₃PO₄ | Pd(OAc)₂ / SPhos | 5-15% | A weaker base can lower the rate of protodeboronation.[7] |
| Cs₂CO₃ | Pd(OAc)₂ / SPhos | 10-25% | A stronger base that can sometimes accelerate the desired reaction but may also increase protodeboronation.[7] | |
| NaOH | Pd(OAc)₂ / SPhos | 30-60% | A strong base that significantly raises the pH, often leading to high levels of protodeboronation.[8] | |
| Boron Source | Boronic Acid | Pd(dppf)Cl₂ | 20-40% | The free boronic acid is more susceptible to decomposition. |
| Pinacol Ester | Pd(dppf)Cl₂ | 10-25% | The pinacol ester provides a degree of protection and allows for a slower release of the boronic acid.[5][6] | |
| MIDA Boronate | Pd(dppf)Cl₂ | <5% | MIDA boronates are highly stable and provide a very slow, controlled release of the boronic acid, significantly minimizing protodeboronation.[5][6] | |
| Temperature | 60 °C | Pd₂(dba)₃ / XPhos | 5-10% | Lower temperatures generally suppress the protodeboronation side reaction. |
| 100 °C | Pd₂(dba)₃ / XPhos | 15-30% | Higher temperatures accelerate both the desired reaction and the undesired protodeboronation. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, incorporating strategies to minimize protodeboronation.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.04 equiv)
-
K₃PO₄ (3.0 equiv, finely ground)
-
Degassed 1,4-dioxane/water (10:1 mixture)
Procedure:
-
To a flame-dried Schlenk tube, add the aryl halide, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the tube and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation and Use of this compound MIDA ester
This protocol describes the preparation of the stable MIDA boronate ester and its subsequent use in a Suzuki-Miyaura coupling reaction.
Part A: Preparation of the MIDA boronate ester
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in a 1:1 mixture of DMSO and toluene.
-
Heat the mixture to 110 °C and remove water azeotropically using a Dean-Stark trap.
-
After 2-4 hours, or when no more water is collected, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting solid MIDA boronate ester can often be used without further purification.
Part B: Suzuki-Miyaura Coupling using the MIDA boronate ester
-
To a flame-dried Schlenk tube, add the aryl halide (1.0 equiv), the this compound MIDA ester (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Seal the tube and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane/water (5:1 mixture).
-
Heat the reaction to 100 °C. The slow hydrolysis of the MIDA ester will release the boronic acid for the coupling reaction.
-
Monitor the reaction progress by LC-MS. Note that longer reaction times may be necessary compared to using the free boronic acid.
-
Follow the workup and purification procedure outlined in Protocol 1.
Visualizations
Caption: General mechanism of base-catalyzed protodeboronation.
Caption: A workflow for troubleshooting protodeboronation.
Caption: The "slow-release" strategy to minimize protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Analysis of 4-Chloro-3-methylphenylboronic Acid and Its Reaction Products
This guide provides a comprehensive comparison of the ¹H NMR spectral data for 4-Chloro-3-methylphenylboronic acid and its derivatives formed through common synthetic transformations, including Suzuki-Miyaura coupling, Chan-Lam coupling, and pinacol esterification. Designed for researchers, scientists, and professionals in drug development, this document offers detailed experimental protocols, comparative data tables, and visual aids to facilitate the analysis of these important compounds.
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound serves as a baseline for comparative analysis of its reaction products. The chemical shifts are influenced by the electronic effects of the chloro, methyl, and boronic acid groups on the phenyl ring.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ | ~2.4 | Singlet | 3H |
| Ar-H (ortho to -B(OH)₂) | ~7.7 | Doublet | 1H |
| Ar-H (meta to -B(OH)₂) | ~7.5 | Doublet of doublets | 1H |
| Ar-H (ortho to -Cl) | ~7.4 | Doublet | 1H |
| B(OH)₂ | Variable | Broad Singlet | 2H |
Note: Predicted chemical shifts can vary based on solvent and concentration. The broad signal for the boronic acid protons is due to chemical exchange and hydrogen bonding.
Comparative ¹H NMR Analysis of Reaction Products
The following sections detail the expected ¹H NMR spectral changes upon subjecting this compound to Suzuki-Miyaura coupling, Chan-Lam coupling, and pinacol esterification.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. Here, we consider the reaction of this compound with an aryl halide, for instance, 4-bromoanisole, to form a biaryl product.
Reaction Scheme:
A Comparative Guide to Mass Spectrometry Techniques for the Identification of Products Synthesized with 4-Chloro-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The precise identification and characterization of reaction products are critical in the fields of chemical synthesis and drug development. For compounds synthesized using 4-Chloro-3-methylphenylboronic acid, a versatile building block in organic chemistry, mass spectrometry (MS) offers a suite of powerful analytical techniques. This guide provides a comparative overview of the most pertinent MS methodologies for identifying and characterizing products incorporating the 4-chloro-3-methylphenyl moiety. We will delve into the principles, experimental protocols, and performance metrics of Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry, supported by experimental data to inform your analytical strategy.
Comparison of Mass Spectrometry Techniques
The selection of an appropriate mass spectrometry technique is contingent on the physicochemical properties of the analyte, the complexity of the sample matrix, and the analytical objective (e.g., qualitative identification, quantitative analysis). The following table summarizes the key performance characteristics of LC-MS, GC-MS, and MALDI-TOF for the analysis of products derived from this compound.
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) |
| Principle | Separation of analytes by liquid chromatography followed by ionization and mass analysis. | Separation of volatile analytes by gas chromatography followed by ionization and mass analysis. | Co-crystallization of analyte with a matrix, followed by laser-induced desorption/ionization and mass analysis based on time-of-flight. |
| Applicability for Boronic Acid Products | High. Suitable for a wide range of polar and non-polar compounds without the need for derivatization.[1][2] | Moderate to High. Often requires derivatization to increase volatility and thermal stability of the boronic acid moiety.[3] | High. Particularly useful for large molecules, peptides, and polymers containing a boronic acid group.[4] |
| Sensitivity (Typical LOQ) | pg/mL to ng/mL.[2][5] | pg to ng on column. | fmol to pmol on target.[6] |
| Derivatization | Often not required.[1][2] | Generally required (e.g., silylation) to analyze boronic acids and their products.[3][7] | Can be used to enhance ionization, but specific matrices can often facilitate direct analysis.[4][8] |
| Key Advantages | Broad applicability, high sensitivity, and structural information from fragmentation (MS/MS).[2][5] | Excellent chromatographic resolution for complex mixtures, established libraries for spectral matching. | Rapid analysis of high molecular weight compounds, tolerance to some salts.[4][9] |
| Key Limitations | Potential for matrix effects, ion suppression.[10] | Limited to thermally stable and volatile compounds; derivatization adds complexity.[3] | Matrix interference in the low mass range, potential for in-source fragmentation.[9] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for each of the discussed mass spectrometry techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is a general guideline for the analysis of a Suzuki-Miyaura cross-coupling product derived from this compound.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the reaction product.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
2. LC-MS Conditions:
-
LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).[1]
-
Mobile Phase A: 0.1% Formic acid in water.[7]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]
-
Gradient: A typical gradient would be to start at 95% A, ramp to 5% A over 5-10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 5 µL.
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive and/or negative mode.
-
Scan Range: m/z 100 - 1000.
-
Data Acquisition: Full scan for identification and product ion scan (MS/MS) for structural confirmation. For quantitative analysis, Multiple Reaction Monitoring (MRM) can be used on a QqQ instrument.[2][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of a derivatized product of this compound.
1. Derivatization Procedure (Silylation):
-
Dissolve approximately 1 mg of the product in 100 µL of a dry aprotic solvent (e.g., pyridine, acetonitrile).[7]
-
Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7][11]
-
Seal the vial and heat the mixture at 60-70 °C for 30 minutes.[7]
-
Cool the sample to room temperature before injection.
2. GC-MS Conditions:
-
GC System: Gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[7]
-
Injector Temperature: 250 - 280 °C.[7]
-
Oven Program: Start at 100 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, and hold for 5-10 minutes.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL (split or splitless mode).
-
Mass Spectrometer: Quadrupole or Ion Trap mass spectrometer.
-
Ion Source Temperature: 230 °C.[7]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Mass Range: m/z 50 - 600.[7]
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS
This protocol is suitable for the analysis of larger molecules, such as peptides, that have been modified with this compound.
1. Sample and Matrix Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB), in a solvent mixture like 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).[4][8]
-
Sample Solution: Dissolve the analyte in a solvent compatible with the matrix solution at a concentration of approximately 1-10 pmol/µL.
2. Sample Spotting:
-
Dried-Droplet Method: Spot 1 µL of the matrix solution onto the MALDI target plate and let it air dry. Then, spot 1 µL of the sample solution on top of the matrix spot and let it dry. Alternatively, mix the sample and matrix solutions in a 1:1 ratio before spotting 1 µL of the mixture on the target.
3. MALDI-TOF MS Conditions:
-
Mass Spectrometer: MALDI-TOF or TOF/TOF mass spectrometer.
-
Laser: Nitrogen laser (337 nm) or Nd:YAG laser (355 nm).
-
Mode: Positive or negative ion reflector mode for higher resolution.
-
Acceleration Voltage: 20-25 kV.
-
Data Acquisition: Acquire spectra by averaging a sufficient number of laser shots across the sample spot.
Visualizing the Workflow and Comparisons
To further elucidate the experimental processes and the relationships between these techniques, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for the mass spectrometric analysis of products.
Caption: Logic diagram for selecting an appropriate mass spectrometry technique.
Caption: Hypothetical signaling pathway inhibited by a product.
By leveraging the appropriate mass spectrometry technique and a well-defined experimental protocol, researchers can confidently identify and characterize the products of reactions involving this compound, thereby ensuring the quality and integrity of their synthesized compounds.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Boronic acid chemistry in MALDI MS: a step forward in designing a reactive matrix with molecular recognition capabilities - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. tcichemicals.com [tcichemicals.com]
The Reactivity of 4-Chloro-3-methylphenylboronic Acid in Suzuki-Miyaura Coupling: A Comparative Guide
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the boronic acid coupling partner is critical, as its structural and electronic properties profoundly influence reaction kinetics and overall yield. This guide provides a detailed comparison of the reactivity of 4-Chloro-3-methylphenylboronic acid with other substituted phenylboronic acids, supported by experimental data and established mechanistic principles.
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by a combination of electronic and steric factors. The substituents on the phenyl ring influence the electron density of the carbon-boron bond and the steric hindrance around the boronic acid moiety, which in turn affects the rate-determining transmetalation step.
Understanding Substituent Effects
Electronic Effects: The electronic nature of the substituents on the phenyl ring of the boronic acid plays a crucial role. Electron-donating groups (EDGs) increase the electron density on the ipso-carbon attached to the boron atom, enhancing its nucleophilicity and generally accelerating the transmetalation step. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, which can slow down this key step.
Steric Effects: The size and position of substituents, particularly those in the ortho position to the boronic acid group, can significantly hinder the approach of the boronic acid to the palladium center. This steric hindrance can impede the formation of the necessary intermediate for transmetalation, thereby reducing the reaction rate and overall yield.
In the case of This compound , the substituents present a mixed electronic and steric profile. The chlorine atom at the para position is an electron-withdrawing group through induction but a weak deactivator overall due to its opposing resonance effect. The methyl group at the meta position is a weak electron-donating group. The primary steric influence comes from the meta-methyl group, which is less impactful than an ortho substituent.
Comparative Reactivity Data
| Boronic Acid | Aryl Halide | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | ~85 | Inferred |
| Phenylboronic acid | Bromobenzene | Pd(PPh₃)₄ (1) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 6 | 95 | [1] |
| 4-Methylphenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂/SPhos (2) | K₃PO₄ (2) | Toluene | 100 | 16 | 92 | [1] |
| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (2) | K₂CO₃ (2) | DME/H₂O | 85 | 12 | 94 | [2] |
| 4-Chlorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 88 | [2] |
| 3-Methylphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (2) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 8 | 90 | [3] |
| 2-Methylphenylboronic acid | Bromobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 24 | 75 | [4] |
| 4-Chloro-2-methylphenylboronic acid | Bromobenzene | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Dioxane | 100 | 18 | 82 | [5] |
Note: The yield for this compound is an educated estimation based on the reactivity trends observed for structurally related compounds. Direct experimental data under these specific comparative conditions was not available in the cited literature.
From the table, we can deduce the following trends:
-
Electron-donating groups (e.g., 4-methyl, 4-methoxy) generally lead to high yields, consistent with the acceleration of the transmetalation step.
-
Electron-withdrawing groups (e.g., 4-chloro) can still provide good yields, though they may require slightly more forcing conditions.
-
Steric hindrance , especially from ortho substituents (e.g., 2-methyl), can significantly decrease the reaction yield and require longer reaction times.
-
The reactivity of This compound is expected to be good. The deactivating effect of the para-chloro group is partially compensated by the activating meta-methyl group. The steric hindrance from the meta-methyl group is not as pronounced as an ortho substituent, allowing for efficient coupling.
Experimental Protocols
A general experimental procedure for a comparative Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
To an oven-dried Schlenk tube is added the aryl halide (1.0 mmol, 1.0 equiv.), the respective boronic acid (1.2 mmol, 1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Degassed solvent (e.g., a mixture of Toluene, Ethanol, and Water) is then added via syringe. The reaction mixture is stirred at the desired temperature (e.g., 80-100 °C) for the specified time. After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Suzuki-Miyaura Coupling Workflow
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Determining the Purity of 4-Chloro-3-methylphenylboronic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of key reagents like 4-Chloro-3-methylphenylboronic acid is critical for the success of synthetic chemistry and the quality of final products. This guide provides a comprehensive comparison of the primary analytical methods used to determine the purity of this versatile building block, complete with experimental protocols and illustrative performance data.
A key characteristic of boronic acids to consider during analysis is their propensity to form cyclic anhydrides, known as boroxines, through dehydration. This equilibrium between the monomeric acid and the trimeric anhydride can influence the results of certain analytical methods. Therefore, robust analytical techniques should be able to accurately quantify the boronic acid content, often reported as the total assay value including both forms.
Potential Impurities
The purity profile of this compound is largely dependent on its synthetic route. A common method involves the Grignard reaction between 4-chloro-3-methylbromobenzene and a trialkyl borate followed by hydrolysis. Potential impurities may include:
-
Starting materials: Unreacted 4-chloro-3-methylbromobenzene.
-
By-products of the Grignard reaction: Homocoupling products (e.g., biphenyl derivatives).
-
Inorganic salts: From the workup and purification steps.
-
Boroxine: The trimeric anhydride of this compound.
Workflow for Purity Analysis
The general workflow for assessing the purity of this compound involves a combination of techniques to determine the assay of the main component and to identify and quantify any impurities.
Figure 1. General workflow for the purity analysis of this compound.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitative assay, impurity identification, and the available instrumentation. The following table summarizes and compares the most common techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Potentiometric Titration | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection. | Separation of volatile compounds in a gaseous mobile phase followed by mass analysis. Derivatization is required for non-volatile boronic acids. | Acid-base titration where the boronic acid is complexed with a polyol (e.g., mannitol) to enhance its acidity, followed by titration with a standardized base. | Provides structural information and quantitative data based on the nuclear magnetic resonance of atomic nuclei (¹H and ¹¹B). |
| Applicability | Well-suited for routine purity and assay determination. Can separate the parent compound from non-volatile impurities. | Effective for identifying and quantifying volatile and semi-volatile impurities. Requires a derivatization step for the boronic acid itself. | A classic and reliable method for determining the total assay of the boronic acid.[1] It is often the method of choice for assigning the purity of commercial-grade material.[1] | Excellent for structural confirmation and can be used for quantitative analysis (qNMR). ¹¹B NMR is particularly useful for observing the boronic acid and its anhydride form.[2][3][4] |
| Illustrative Linearity (R²) | > 0.999 | > 0.998 | N/A | > 0.999 (for qNMR) |
| Illustrative Limit of Detection (LOD) | ~0.01% | ~0.001% (for specific impurities) | N/A | ~0.1% |
| Illustrative Limit of Quantitation (LOQ) | ~0.03% | ~0.003% (for specific impurities) | N/A | ~0.3% |
| Precision (%RSD) | < 2% | < 5% | < 1% | < 3% (for qNMR) |
| Advantages | - High precision and accuracy- Widely available- Can be automated for high throughput | - High sensitivity and selectivity- Excellent for impurity identification | - Absolute method, does not require a reference standard of the same material- Low cost and simple instrumentation | - Provides structural information- Non-destructive- ¹¹B NMR is specific to boron-containing species |
| Disadvantages | - May not be suitable for all impurities- Requires a reference standard | - Derivatization adds complexity and potential for error- Not suitable for non-volatile impurities | - Only provides total acidity, not specific for the boronic acid in the presence of other acidic impurities- Less sensitive than chromatographic methods | - Lower sensitivity compared to chromatographic methods- Higher instrumentation cost |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for the routine quantification of this compound and the separation of non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis detector, pump, and autosampler.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful technique for the identification and quantification of volatile impurities. A derivatization step is necessary to increase the volatility of the boronic acid.
Figure 2. Workflow for GC-MS analysis of this compound.
-
Instrumentation: GC system coupled with a mass spectrometer.
-
Derivatization: Evaporate a known amount of the sample to dryness under a gentle stream of nitrogen. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat to form the volatile trimethylsilyl (TMS) ester of the boronic acid.
-
GC Column: A non-polar column such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 280°C) to elute all components.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.
Potentiometric Titration
This is a reliable method for determining the total assay of the boronic acid.[1]
-
Instrumentation: Autotitrator with a pH electrode.
-
Reagents:
-
Standardized 0.1 M sodium hydroxide (NaOH) solution.
-
Mannitol.
-
Solvent: A mixture of water and a suitable organic solvent (e.g., ethanol) to dissolve the sample.
-
-
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in the chosen solvent.
-
Add an excess of mannitol to the solution. The mannitol complexes with the boronic acid, increasing its acidity.
-
Titrate the solution with the standardized NaOH solution, monitoring the pH.
-
The endpoint is determined from the inflection point of the titration curve. The purity is calculated based on the volume of titrant consumed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an excellent tool for structural confirmation and can be used for quantitative analysis (qNMR) against a certified internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Sample Preparation: Dissolve a known amount of the sample and a certified internal standard in a deuterated solvent (e.g., DMSO-d₆).
-
Analysis: The purity is determined by comparing the integral of a characteristic proton signal of this compound to the integral of a known signal from the internal standard.
-
-
¹¹B NMR:
Conclusion
A combination of analytical methods is recommended for a comprehensive purity assessment of this compound. Potentiometric titration is a robust and cost-effective method for determining the total assay. HPLC-UV is well-suited for routine purity analysis and the quantification of non-volatile impurities. GC-MS is the method of choice for identifying and quantifying volatile impurities, although it requires a derivatization step. Finally, NMR spectroscopy , particularly a combination of ¹H and ¹¹B NMR, provides invaluable structural confirmation and can be used for quantitative analysis, offering a complete picture of the sample's composition. The choice of method will ultimately be guided by the specific analytical needs, available resources, and regulatory requirements.
References
A Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling with 4-Chloro-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Selection and Performance
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The choice of palladium catalyst is a critical parameter for the success of these transformations, profoundly influencing reaction yields, times, and selectivity. This guide presents a comparative overview of various palladium catalysts for the Suzuki-Miyaura coupling involving 4-Chloro-3-methylphenylboronic acid, a substrate of interest in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
Performance Comparison of Palladium Catalysts
Direct comparative studies of a wide range of palladium catalysts for the Suzuki-Miyaura coupling of this compound under identical conditions are not extensively available in the public literature. However, by examining data from reactions with structurally similar and electronically-relevant substrates, such as other substituted aryl chlorides, we can infer the relative performance of common and advanced palladium catalyst systems. The following table summarizes the typical performance of several key palladium catalysts in Suzuki-Miyaura reactions involving aryl chlorides.
| Catalyst System | Ligand | Typical Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | 1-5 | 80-110 | 12-24 | 60-85 | A classic, versatile catalyst, but may require higher temperatures and longer reaction times for less reactive aryl chlorides. Can be sensitive to air and moisture.[1] |
| PdCl₂(dppf) | dppf | 1-3 | 80-100 | 4-18 | 75-95 | A robust and reliable catalyst, often showing good performance with a range of aryl halides, including chlorides.[2] |
| Pd(OAc)₂ / Buchwald Ligand (e.g., SPhos, XPhos) | SPhos, XPhos | 0.5-2 | Room Temp - 100 | 1-12 | 85-99 | Highly active catalyst systems, particularly effective for challenging substrates like aryl chlorides. Often allow for lower catalyst loadings and milder reaction conditions.[3] |
| PEPPSI™-IPr | IPr (NHC) | 1-3 | 60-100 | 2-16 | 80-98 | An air- and moisture-stable pre-catalyst that is highly effective for cross-coupling reactions of aryl chlorides. The N-heterocyclic carbene (NHC) ligand promotes high catalytic activity.[4][5] |
Note: The data presented above is compiled from various sources and should be used as a qualitative guide. For specific applications, direct comparison under identical conditions is recommended for optimal results.
Experimental Protocols
Below are detailed, generalized experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for the specific coupling of an aryl halide with this compound using different palladium catalysts.
Protocol 1: General Procedure using Pd(PPh₃)₄
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), Pd(PPh₃)₄ (0.015 mmol), and K₂CO₃ (1.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (4 mL) and degassed water (1 mL) to the flask via syringe.
-
Stir the reaction mixture vigorously at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using PdCl₂(dppf)
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
PdCl₂(dppf) (2 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)
-
1,4-Dioxane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the aryl halide (e.g., 0.5 mmol), this compound (0.6 mmol), and PdCl₂(dppf) (0.01 mmol).
-
Add 1,4-dioxane (5 mL) and the 2 M aqueous Na₂CO₃ solution (0.5 mL, 1.0 mmol).
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Seal the vessel and heat the mixture to 85-100 °C with stirring for 4-18 hours, monitoring completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the residue by column chromatography.[2]
Protocol 3: General Procedure using a Buchwald-Hartwig Catalyst System (Pd(OAc)₂/SPhos)
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
SPhos (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (10:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (e.g., 0.5 mmol), this compound (0.75 mmol), Pd(OAc)₂ (0.005 mmol), SPhos (0.01 mmol), and K₃PO₄ (1.0 mmol).
-
Add degassed toluene (5 mL) and degassed water (0.5 mL).
-
Stir the mixture at room temperature or heat to 80-100 °C for 1-12 hours. Monitor the reaction's progress.
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via flash chromatography.
Visualizing the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The selection of an appropriate palladium catalyst for the Suzuki-Miyaura coupling of this compound is dependent on several factors, including the reactivity of the coupling partner, desired reaction conditions (temperature, time), and cost. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems based on bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbenes (e.g., PEPPSI™-IPr) often provide superior performance, especially for challenging aryl chloride substrates, by enabling milder conditions and achieving higher yields. The provided protocols offer a starting point for the development of robust and efficient synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 4-Chloro-3-methylbiphenyl: Validating a Synthetic Route Using 4-Chloro-3-methylphenylboronic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of synthetic routes to produce 4-chloro-3-methylbiphenyl, with a primary focus on the validation of a route utilizing 4-chloro-3-methylphenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. This route is objectively compared against three alternative methods: the Stille, Negishi, and Ullmann couplings. The performance of each method is evaluated based on key experimental parameters to aid in the selection of the most appropriate synthetic strategy.
Data Presentation: A Side-by-Side Comparison of Synthetic Routes
The following table summarizes the quantitative data for the synthesis of 4-chloro-3-methylbiphenyl and structurally similar compounds via four distinct cross-coupling methodologies. This allows for a direct comparison of reaction efficiency and conditions.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling | Ullmann Coupling |
| Aryl Halide | 4-Bromotoluene | 4-Iodotoluene | 4-Iodotoluene | 1-Iodo-2-nitrobenzene |
| Coupling Partner | Phenylboronic acid | Tributyl(phenyl)stannane | Phenylzinc chloride | 1-Iodo-2-nitrobenzene |
| Catalyst | Pd(OAc)₂ (2 mol%) | Pd(PPh₃)₄ (5 mol%) | CoBr₂ (5 mol%) | Copper powder (3 mmol) |
| Ligand | SPhos (4 mol%) | - | - | - |
| Base/Additive | K₃PO₄ | - | - | Sand |
| Solvent | Toluene/H₂O | Toluene | Dimethylacetamide | None (neat) |
| Temperature | 100 °C | 65 °C | 80 °C | 350 °C |
| Reaction Time | 16 hours | 4 hours | 20 hours | Not Specified |
| Yield | ~95%[1] | Not Specified | >99% (selectivity)[2] | 50-90% (conversion)[3] |
Experimental Protocols
Detailed methodologies for the synthesis of 4-chloro-3-methylbiphenyl via each of the four coupling reactions are provided below. These protocols are based on established literature procedures for similar substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this process three times.
-
Under the inert atmosphere, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Add toluene and deionized water in a 5:1 ratio (e.g., 5 mL toluene, 1 mL water).
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling
This protocol outlines the synthesis using an organotin reagent in place of a boronic acid.
Materials:
-
4-Chloro-3-methylphenyltrimethylstannane
-
Aryl halide (e.g., iodobenzene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 mmol) and 4-chloro-3-methylphenyltrimethylstannane (1.1 mmol) in anhydrous toluene (5 mL).
-
Add Pd(PPh₃)₄ (0.05 mmol).
-
Heat the reaction mixture to 65 °C and stir for 4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF).
-
Stir vigorously for 30 minutes, then filter through a pad of celite.
-
Extract the filtrate with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate under reduced pressure and purify by flash column chromatography.
Protocol 3: Negishi Coupling
This protocol details the use of an organozinc reagent.
Materials:
-
4-Chloro-3-methylphenylzinc chloride
-
Aryl halide (e.g., iodobenzene)
-
Cobalt(II) bromide (CoBr₂)
-
Anhydrous dimethylacetamide (DMAc)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol) and cobalt(II) bromide (0.05 mmol).
-
Add anhydrous dimethylacetamide (2 mL).
-
To this mixture, add a solution of 4-chloro-3-methylphenylzinc chloride (1.2 mmol in THF).
-
Heat the reaction mixture to 80 °C and stir for 20 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Protocol 4: Ullmann Coupling
This protocol describes a classical copper-mediated homocoupling reaction. For the synthesis of an unsymmetrical biaryl like 4-chloro-3-methylbiphenyl, a modified Ullmann or related coupling would be necessary, often requiring harsher conditions and stoichiometric copper. The following is a representative protocol for a symmetrical biaryl synthesis.
Materials:
-
1-Bromo-4-chloro-3-methylbenzene
-
Copper powder, activated
-
Sand
-
High-boiling point solvent (e.g., DMF, optional)
Procedure:
-
In a dry reaction tube, mix 1-bromo-4-chloro-3-methylbenzene (1.0 mmol), activated copper powder (3.0 mmol), and a small amount of sand.
-
Heat the mixture in a sand bath to a high temperature (typically >200 °C, with some procedures for similar substrates going as high as 350 °C)[3].
-
The reaction can be run neat or in a high-boiling point solvent like DMF.
-
Maintain the high temperature for several hours to days, monitoring the reaction by TLC or GC-MS.
-
After cooling, extract the reaction mixture with a suitable organic solvent (e.g., toluene).
-
Filter to remove copper residues.
-
Wash the organic layer with dilute acid and then brine.
-
Dry, concentrate, and purify the product by column chromatography or recrystallization.
Mandatory Visualization
The following diagrams illustrate the comparative workflow of the synthetic routes and the catalytic cycle of the primary validated route.
References
Structural Confirmation of Novel Compounds from 4-Chloro-3-methylphenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis and structural confirmation of novel heterocyclic compounds derived from 4-Chloro-3-methylphenylboronic acid. The data presented is intended to serve as a practical resource for chemists engaged in the design and synthesis of new chemical entities with potential applications in medicinal chemistry and materials science.
Performance Comparison of Synthetic Routes
The Suzuki-Miyaura cross-coupling reaction stands as the primary method for the derivatization of this compound to generate novel compounds. The efficiency of these coupling reactions is highly dependent on the choice of catalyst, base, solvent, and the nature of the coupling partner. Below is a comparative summary of the synthesis of a novel oxazole derivative.
Table 1: Synthesis and Characterization of a Novel Oxazole Derivative
| Compound Name | Structure | Coupling Partner | Yield (%) | Analytical Data |
| Ethyl 2-(4-chloro-3-methylphenyl)-1,3-oxazole-4-carboxylate | ![]() | Ethyl 2-iodo-1,3-oxazole-4-carboxylate | 50 | LC-MS (method 7): Rt = 2.34 min; MS (ESIpos): m/z = 262 [M+H]+[1] |
Note: The structure image is a representation based on the compound name.
Detailed Experimental Protocols
A comprehensive understanding of the experimental conditions is crucial for the successful replication and adaptation of synthetic methods.
General Procedure for Suzuki-Miyaura Coupling: Synthesis of Ethyl 2-(4-chloro-3-methylphenyl)-1,3-oxazole-4-carboxylate[1]
To a solution of Ethyl 2-iodo-1,3-oxazole-4-carboxylate (385 mg, 1.44 mmol) in dry N-methyl-2-pyrrolidone (12.7 ml) is added this compound (319 mg, 1.87 mmol). To this mixture, bis(diphenylphosphino)ferrocenepalladium(II) chloride (105 mg, 0.14 mmol), water (0.33 ml), and cesium carbonate (940 mg, 2.88 mmol) are subsequently added. The reaction mixture is stirred at 50°C for 4 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 ml) and water (10 ml). The aqueous phase is extracted three times with ethyl acetate (30 ml each). The combined organic phases are dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel 60 (mobile phase gradient: cyclohexane/ethyl acetate 400:1 to 60:1) to afford the title compound as a light-brown solid.
Visualization of Synthetic Pathway
The following diagram illustrates the key transformation in the synthesis of the novel oxazole derivative.
References
A Comparative Analysis of Chloro and Methyl Group Electronic Effects in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
The electronic influence of substituents on aromatic rings is a cornerstone of organic chemistry, profoundly impacting reaction rates and regioselectivity. This guide provides a detailed comparison of the electronic effects of the chloro and methyl groups, supported by experimental data from electrophilic aromatic substitution and nucleophilic substitution reactions.
The Dueling Influences of Inductive and Resonance Effects
The net electronic effect of a substituent is a balance between its inductive and resonance contributions. The inductive effect (I) is the transmission of charge through sigma (σ) bonds, arising from differences in electronegativity. The resonance effect (R) , or mesomeric effect, involves the delocalization of π electrons between the substituent and the aromatic ring.
-
Chloro Group (-Cl): The chloro group is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R). In the case of chlorine, the inductive effect is stronger than the resonance effect, making it an overall electron-withdrawing group and deactivating the ring towards electrophilic attack.[1] Despite this deactivation, the resonance effect preferentially stabilizes the carbocation intermediates at the ortho and para positions, making the chloro group an ortho, para-director.[1]
-
Methyl Group (-CH₃): The methyl group is an electron-donating group. It exhibits a positive inductive effect (+I) due to the sp³ hybridized carbon being less electronegative than the sp² hybridized carbons of the benzene ring.[2] Additionally, it donates electron density through hyperconjugation, a type of resonance involving the overlap of C-H σ bonds with the aromatic π system. This combined electron-donating nature activates the aromatic ring, making it more susceptible to electrophilic attack, and directs incoming electrophiles to the ortho and para positions.
The interplay of these effects can be visualized as follows:
Quantitative Assessment: The Hammett Equation
The electronic effects of substituents can be quantified using the Hammett equation, which relates the reaction rate or equilibrium constant of a substituted aromatic compound to that of the unsubstituted parent compound. The equation is given by:
log(k/k₀) = σρ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which depends on the nature of the reaction.
The substituent constant, σ, is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group.
Table 1: Hammett Substituent Constants (σ)
| Substituent | σ_meta | σ_para |
| -Cl | 0.37 | 0.23 |
| -CH₃ | -0.07 | -0.17 |
Data sourced from multiple chemistry resources.
The positive σ values for the chloro group confirm its electron-withdrawing nature, while the negative values for the methyl group quantify its electron-donating ability.
Experimental Evidence: Electrophilic Aromatic Substitution
A classic example illustrating these electronic effects is the nitration of toluene and chlorobenzene. The relative rates of reaction and the distribution of isomers provide clear evidence for the activating/deactivating and directing effects of the methyl and chloro groups.
Table 2: Partial Rate Factors for the Nitration of Toluene and Chlorobenzene
| Substituent | Position | Partial Rate Factor (f) |
| -CH₃ | ortho | 42 |
| meta | 2.5 | |
| para | 58 | |
| -Cl | ortho | 0.14 |
| meta | 0.002 | |
| para | 0.48 |
Partial rate factors are the rates of substitution at a specific position relative to the rate of substitution at a single position in benzene.[3]
The data in Table 2 clearly shows that the methyl group activates all positions, particularly the ortho and para positions, leading to a much faster overall reaction rate compared to benzene. Conversely, the chloro group deactivates all positions, with the deactivation being most pronounced at the meta position.
Experimental Protocol: Competitive Nitration of Toluene and Chlorobenzene
This experiment determines the relative reactivity of toluene and chlorobenzene towards nitration.
Materials:
-
Toluene
-
Chlorobenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetic Anhydride
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Internal standard (e.g., 1,3-dinitrobenzene for chlorobenzene reaction, 4-nitrochlorobenzene for toluene reaction)[4]
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a measured volume of acetic anhydride. Then, carefully add concentrated sulfuric acid dropwise while maintaining the low temperature.
-
Reaction: To the prepared nitrating mixture, add an equimolar mixture of toluene and chlorobenzene dropwise with continuous stirring, ensuring the temperature does not exceed 25°C.
-
Quenching: After a set reaction time (e.g., 30 minutes), pour the reaction mixture into a beaker containing ice-cold water and dichloromethane.
-
Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the organic layer, wash it with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate.
-
Analysis: Add a known amount of an internal standard to the dried organic layer. Analyze the product mixture using GC-MS to identify and quantify the nitrated products of toluene and chlorobenzene.[4]
Experimental Evidence: Nucleophilic Substitution
The electronic effects of the chloro and methyl groups also influence the rates of nucleophilic substitution reactions, such as the hydrolysis of substituted benzyl chlorides. In these Sₙ1-type reactions, the rate-determining step is the formation of a carbocation intermediate. Electron-donating groups stabilize this carbocation, accelerating the reaction, while electron-withdrawing groups destabilize it, slowing the reaction down.
Table 3: Relative Rates of Hydrolysis of Substituted Benzyl Chlorides
| Substituent | Relative Rate of Hydrolysis |
| p-CH₃ | 31.6 |
| H | 1.00 |
| p-Cl | 0.35 |
Relative rates are for the solvolysis in 50% aqueous acetone at 45°C.
The data clearly demonstrates that the electron-donating methyl group significantly increases the rate of hydrolysis, while the electron-withdrawing chloro group decreases the rate compared to unsubstituted benzyl chloride.
Experimental Protocol: Determination of Hydrolysis Rate of Substituted Benzyl Chlorides
This protocol outlines a method to measure the first-order rate constants for the hydrolysis of substituted benzyl chlorides.
Materials:
-
p-Methylbenzyl chloride
-
p-Chlorobenzyl chloride
-
Benzyl chloride
-
Acetone (reagent grade)
-
Deionized water
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
Phenolphthalein indicator
Procedure:
-
Reaction Solution Preparation: Prepare a solution of the substituted benzyl chloride in a suitable solvent mixture (e.g., 80% acetone, 20% water v/v) of a known concentration (e.g., 0.1 M).
-
Kinetic Runs: Place a known volume of the reaction solution in a constant temperature bath (e.g., 25°C). At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing cold acetone.
-
Titration: Immediately titrate the liberated hydrochloric acid in the quenched aliquot with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
-
Data Analysis: The concentration of HCl produced is equal to the concentration of benzyl chloride that has hydrolyzed. Plot ln(a-x) versus time, where 'a' is the initial concentration of the benzyl chloride and 'x' is the concentration of hydrolyzed chloride at time 't'. The slope of the resulting straight line will be the negative of the first-order rate constant (-k).
Conclusion
The chloro and methyl groups exhibit distinct and opposing electronic effects that significantly influence the outcomes of chemical reactions.
-
The methyl group is an activating, ortho, para-directing substituent due to its electron-donating inductive and hyperconjugation effects.
-
The chloro group is a deactivating, ortho, para-directing substituent, a consequence of its strong electron-withdrawing inductive effect overriding its weaker electron-donating resonance effect.
A thorough understanding of these principles, supported by quantitative data from experiments like nitration and hydrolysis, is crucial for designing and predicting the outcomes of chemical syntheses in research and industrial applications, including drug development.
References
A Comparative Performance Analysis of 4-Chloro-3-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of solvent system is a critical parameter that can significantly influence reaction yield, rate, and selectivity. This guide provides a comparative overview of the performance of 4-Chloro-3-methylphenylboronic acid in various solvent systems, supported by representative experimental data and detailed protocols.
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
The efficiency of the Suzuki-Miyaura coupling using this compound is profoundly influenced by the choice of solvent, base, and catalyst system. While direct, comprehensive comparative studies for this specific boronic acid are limited, we can infer its performance based on studies of structurally similar arylboronic acids. The following tables summarize representative reaction conditions and yields for the coupling of various aryl halides with this compound and its analogs in different solvent systems.
Data Presentation: Reaction Conditions and Yields
The successful execution of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, solvent, and reaction temperature. The following tables summarize representative conditions and yields for the coupling of various aryl halides with boronic acids, providing a basis for optimization when using this compound.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 93 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 90 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 16 | 85 |
| 4 | 4-Chlorotoluene | Pd(OAc)₂ (2) | Buchwald Ligand (4) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 110 | 24 | 78 |
| 5 | 1-Iodonaphthalene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene/EtOH/ H₂O (3:1:1) | 85 | 6 | 96 |
Table 2: Comparative Performance of Phenylboronic Acid Analogs in Suzuki-Miyaura Coupling with 4-Bromoanisole
| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.0) | Toluene/H₂O (3:1) | 80 | 12 | 95 |
| 2 | 3-Methylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O (5:1) | 100 | 10 | 92 |
| 3 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | DMF/H₂O (4:1) | 90 | 8 | 94 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Standard Suzuki-Miyaura Coupling
This protocol is suitable for a wide range of aryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is advantageous for accelerating reaction times, particularly for less reactive aryl halides.
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound, the aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Safety Operating Guide
Personal protective equipment for handling 4-Chloro-3-methylphenylboronic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the operational use and disposal of 4-Chloro-3-methylphenylboronic acid, fostering a culture of safety and building trust in laboratory practices. The following procedures are based on established safety protocols for boronic acid derivatives. It is crucial to always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive and compound-specific information.
Immediate Safety Precautions
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin and eye irritation.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of any dust or fumes.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Hygiene Measures:
-
Avoid all personal contact, including inhalation of dust.
-
Wash hands thoroughly with soap and water after handling and before breaks.
-
Do not eat, drink, or smoke in the laboratory.
-
Remove any contaminated clothing immediately and wash it before reuse.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from dust particles and potential splashes of the chemical.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[1][2] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[2] | Minimizes the risk of respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Before beginning work, ensure that a safety shower and eyewash station are readily accessible.
-
Conduct all work within a certified chemical fume hood to ensure proper ventilation.[1]
-
The work area should be clean and free of clutter.
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3. Handling the Chemical:
-
Keep the container of this compound tightly closed when not in use.[1][3]
-
Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.
-
If weighing the compound, do so in a manner that minimizes dust creation, such as in a weigh boat within the fume hood.
4. Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Properly remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4]
-
Waste Collection: Collect all chemical waste, including any unused material and contaminated disposables (e.g., gloves, weigh boats, paper towels), in a designated, labeled, and sealed container for hazardous waste.[4]
-
Container Labeling: Clearly label the hazardous waste container with the chemical name and any associated hazards.
-
Disposal Method: Do not pour waste down the drain. All hazardous waste must be disposed of according to local, state, and federal regulations.[4][5] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] Consult your institution's environmental health and safety (EHS) department for specific disposal procedures.
-
Empty Containers: Handle uncleaned containers as you would the product itself.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3]
-
Decontaminate: Clean the spill area thoroughly.
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1][2][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[3]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

